Technical Documentation Center

PIK-75 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: PIK-75
  • CAS: 1201670-42-9

Core Science & Biosynthesis

Foundational

The role of PIK-75 in inhibiting the PI3K/Akt/mTOR signaling pathway.

Executive Summary PIK-75 is a potent, ATP-competitive small molecule inhibitor belonging to the imidazopyridine class.[1] While primarily categorized as a selective inhibitor of the PI3K p110 isoform (IC ~5.8 nM), its ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PIK-75 is a potent, ATP-competitive small molecule inhibitor belonging to the imidazopyridine class.[1] While primarily categorized as a selective inhibitor of the PI3K p110


 isoform  (IC

~5.8 nM), its utility in research is defined by its "dual-blade" mechanism: it simultaneously inhibits DNA-PK (DNA-dependent protein kinase) with equal or greater potency (IC

~2 nM).

This guide dissects the molecular action of PIK-75, providing researchers with a self-validating framework for its use. Unlike broad-spectrum inhibitors (e.g., LY294002), PIK-75’s isoform specificity allows for precise dissection of insulin signaling and survival pathways, provided the user controls for its potent DNA-repair blockade.

Chemical Biology & Pharmacodynamics

Mechanism of Action

PIK-75 functions by competitively binding to the ATP-binding pocket of the p110 catalytic subunit of Class IA PI3Ks. By occupying this site, it prevents the transfer of phosphate from ATP to the D-3 position of the inositol ring of Phosphatidylinositol (4,5)-bisphosphate (PIP2).

Key Mechanistic Consequence: The depletion of PIP3 prevents the recruitment of PH-domain-containing proteins, specifically Akt (PKB) and PDK1 , to the plasma membrane. Without this localization, Akt cannot be phosphorylated at Thr308 (by PDK1) or Ser473 (by mTORC2/DNA-PK), resulting in a complete collapse of the survival signaling cascade.

Potency & Selectivity Profile

The following table summarizes the inhibitory concentration (IC


) of PIK-75 across relevant kinase targets. Note the stark contrast between p110

and p110

, a differential often exploited to distinguish isoform-specific functions in insulin signaling.
Target KinaseIC

Value
Selectivity Note
DNA-PK 2.0 nM Primary Off-Target (Critical for toxicity)
PI3K p110

5.8 nM Primary Target (High Potency)
PI3K p110

76 nMModerate inhibition
PI3K p110

~500 nMLow potency
PI3K p110

1,300 nM>200-fold less potent than

mTOR~1,000+ nMDirect inhibition is weak; effects are downstream

Expert Insight: Do not assume PIK-75 is purely a PI3K inhibitor. At concentrations used to fully ablate p110


 (>100 nM), you are actively suppressing DNA Double-Strand Break (DSB) repair via DNA-PK inhibition. This contributes significantly to the apoptotic phenotype observed in treated cells.

The Signaling Architecture

The diagram below illustrates the dual inhibition points of PIK-75. It highlights the blockade of PIP3 generation and the direct interference with the DNA damage response (DDR).

PIK75_Pathway Figure 1: PIK-75 Dual Inhibition Mechanism (PI3K & DNA-PK) RTK RTK / GPCR IRS IRS-1/2 RTK->IRS p85 p85 (Reg) IRS->p85 p110 p110α (Cat) p85->p110 PIP3 PIP3 p110->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation PDK1->Akt T308 Phos mTORC1 mTORC1 Akt->mTORC1 DSB DNA Double Strand Breaks DNAPK DNA-PKcs DSB->DNAPK DNAPK->Akt S473 Phos (Putative) Repair NHEJ Repair DNAPK->Repair PIK75 PIK-75 PIK75->p110 ATP Comp. Inhibition PIK75->DNAPK Potent Inhibition (IC50 2nM)

Figure 1: PIK-75 inhibits p110


 (blocking Akt T308) and DNA-PK (blocking DNA repair and putative Akt S473).[2]

Experimental Protocols

Reconstitution & Storage (The Solubility Trap)

PIK-75 is highly hydrophobic. Improper handling leads to precipitation in aqueous media, resulting in "false negative" data.

  • Solvent: Dissolve powder in 100% DMSO to create a 10 mM stock.

    • Note: Do not use water or ethanol; solubility is negligible (<0.1 mg/mL).[3]

  • Aliquoting: Aliquot into small volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

  • Working Solution: Dilute the DMSO stock into media immediately before adding to cells. Keep final DMSO concentration <0.5% to avoid solvent toxicity.

Cellular Assay Workflow

To validate PIK-75 activity, researchers should assay for the loss of Akt phosphorylation (S473/T308) or the induction of apoptosis (PARP cleavage).

Workflow Figure 2: PIK-75 Cellular Treatment & Analysis Workflow Step1 1. Cell Seeding (60-70% Confluency) Step2 2. Serum Starvation (Overnight/4h) Step1->Step2 Sync Cycle Step3 3. PIK-75 Treatment (10 - 500 nM) Step2->Step3 Pre-treat 1h Step4 4. Stimulation (Insulin/IGF-1, 10 min) Step3->Step4 Activate Pathway Step5 5. Lysis & WB (Phospho-Akt S473) Step4->Step5 Harvest

Figure 2: Standard workflow for assessing PIK-75 inhibition of insulin-stimulated Akt phosphorylation.

Protocol Steps:

  • Seeding: Seed cells (e.g., HeLa, MCF-7) to reach 70% confluency.

  • Starvation: Replace media with serum-free media for 4–16 hours. This lowers basal Akt phosphorylation, maximizing the dynamic range of the assay.

  • Inhibitor Pre-treatment: Add PIK-75 (range: 10 nM – 500 nM ) for 1 hour.

    • Control: DMSO vehicle control is mandatory.

  • Stimulation: Stimulate with Insulin (100 nM) or IGF-1 (50 ng/mL) for 10–15 minutes .

  • Lysis: Lyse on ice using RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF).

  • Readout: Western Blot for p-Akt (Ser473) . A successful assay will show a dose-dependent disappearance of the p-Akt band compared to the stimulated control.

Therapeutic Implications & Advanced Applications

Overcoming Drug Resistance

PIK-75 has shown specific efficacy in overcoming resistance to Bcl-2 inhibitors (e.g., Venetoclax) in Mantle Cell Lymphoma (MCL).

  • Mechanism: Resistant cells often upregulate Mcl-1 (an anti-apoptotic protein) via the PI3K/Akt pathway.

  • Action: PIK-75 suppresses Akt-mediated stabilization of Mcl-1, resensitizing cells to apoptosis.

Gemcitabine Potentiation

In pancreatic cancer models, PIK-75 potentiates the effect of Gemcitabine.[4][5]

  • Mechanism: It downregulates MRP5 (multidrug resistance protein 5) and inhibits NRF2 (a transcription factor protecting against oxidative stress), thereby preventing the efflux of chemotherapy drugs and increasing oxidative stress within the tumor.

Limitations
  • Toxicity: The potent inhibition of DNA-PK leads to significant normal tissue toxicity in vivo, limiting its clinical transition as a monotherapy.

  • Solubility: Poor aqueous solubility requires advanced formulation (e.g., nanoparticles) for effective in vivo delivery.[6]

References

  • Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell.

  • Chaussade, C., et al. (2007). Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling.[5] Biochemical Journal.

  • Zheng, Y., et al. (2011). PIK-75 inhibits DNA-PK, p110α, and p110γ.[2] ACS Chemical Biology.

  • Zhao, X., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. Cell Death & Disease.

  • Selleck Chemicals. PIK-75 HCl Product Data & Protocols.

Sources

Exploratory

Investigating the downstream targets of PIK-75 in cancer cells.

From Kinome Profiling to Functional Validation Executive Summary & Mechanism of Action PIK-75 is frequently mischaracterized solely as a PI3K inhibitor. While it exhibits potent activity against the p110 isoform (IC ~5.8...

Author: BenchChem Technical Support Team. Date: February 2026

From Kinome Profiling to Functional Validation

Executive Summary & Mechanism of Action

PIK-75 is frequently mischaracterized solely as a PI3K


 inhibitor. While it exhibits potent activity against the p110

isoform (IC

~5.8 nM), it is a polypharmacological agent with equipotent or superior activity against DNA-PK (IC

~2 nM) and CDK9 (transcriptional regulation).

Investigating its downstream targets requires a multi-dimensional approach that disentangles cytoplasmic signaling (PI3K/Akt), nuclear DNA repair (DNA-PK), and transcriptional elongation (CDK9/RNA Pol II). This guide provides a rigorous framework for identifying the specific downstream effectors driving PIK-75’s cytotoxicity in your specific cancer model.

The PIK-75 Target Triad

To correctly interpret downstream data, you must map the drug's impact across three distinct axes:

PIK75_Mechanism PIK75 PIK-75 PI3K PI3K (p110α) PIK75->PI3K Inhibits DNAPK DNA-PKcs PIK75->DNAPK Inhibits CDK9 CDK9/P-TEFb PIK75->CDK9 Inhibits AKT Akt (PKB) PI3K->AKT Phosphorylation (T308/S473) H2AX γH2AX (Repair Block) DNAPK->H2AX Phosphorylation Repair NHEJ Repair DNAPK->Repair Mediates POLII RNA Pol II (Ser2 Phos) CDK9->POLII Phosphorylation Surv Cell Survival AKT->Surv Promotes MCL1 MCL-1 (Transcription) Apop Apoptosis MCL1->Apop Blocks POLII->MCL1 Elongation

Figure 1: The Polypharmacological Landscape of PIK-75. Note the distinct separation between metabolic signaling (Left), DNA repair (Center), and Transcriptional control (Right).

Phase I: Pharmacodynamic Profiling (The "Usual Suspects")

Before deploying expensive omics, you must establish which of the three arms is dominant in your cell line.

Experimental Design

Treat cells with a dose titration of PIK-75 (e.g., 10 nM, 100 nM, 1 µM) for short durations (2h, 6h) to detect direct signaling effects, and long durations (24h) for phenotypic outcomes.

Key Biomarkers Table

Use the following markers to triangulate the mechanism of action (MoA).

PathwayPrimary TargetReadout BiomarkerExpected Change w/ PIK-75
PI3K Signaling p110

p-Akt (Ser473) Decrease (Rapid, <2h)
Transcriptional CDK9p-RNA Pol II (Ser2) Decrease (Rapid, <4h)
Transcriptional CDK9MCL-1 Protein Decrease (Delayed, 6-12h)
DNA Repair DNA-PK

H2AX (Ser139)
Increase (Accumulation of damage)
Apoptosis CaspasesCleaved PARP Increase (Late, >12h)
Critical Protocol: Phospho-Preserving Lysis

Standard lysis buffers often fail to preserve the labile phosphorylation on RNA Pol II and Akt.

  • Buffer Base: RIPA or 1% Triton X-100 in TBS.

  • Mandatory Additives (Fresh):

    • Protease Inhibitor Cocktail (EDTA-free).[1]

    • Phosphatase Inhibitors: 10 mM Sodium Fluoride (Ser/Thr), 1 mM Sodium Orthovanadate (Tyr), 10 mM

      
      -Glycerophosphate.
      
  • Procedure:

    • Wash cells with ice-cold PBS containing 1 mM Na

      
      VO
      
      
      
      (Crucial: PBS alone can strip weak phosphates).
    • Lyse directly on plate on ice. Scrape immediately.

    • Sonicate (3x 10s pulses) to shear DNA (essential for solubilizing chromatin-bound proteins like RNA Pol II and

      
      H2AX).
      

Phase II: Unbiased Target Discovery (Phosphoproteomics)

To identify novel downstream targets beyond the known pathways, a TMT-based Quantitative Phosphoproteomics workflow is recommended. This distinguishes PIK-75 from "clean" PI3K inhibitors (like Alpelisib).

The Workflow

Proteomics_Workflow Sample Cell Lysate (DMSO vs PIK-75) Digest Trypsin Digestion Sample->Digest TMT TMT Labeling (Multiplexing) Digest->TMT Frac High-pH Fractionation TMT->Frac Enrich TiO2 / IMAC Enrichment LCMS LC-MS/MS (Orbitrap) Enrich->LCMS Frac->Enrich Bioinf Kinase-Substrate Enrichment (KSEA) LCMS->Bioinf

Figure 2: Quantitative Phosphoproteomics Pipeline for Kinase Inhibitor Profiling.

Data Analysis Strategy
  • Normalization: Normalize phosphopeptide intensity to total protein abundance (run a parallel non-enriched proteome).

  • Motif Analysis: Use tools like NetworKIN or Kinase Substrate Enrichment Analysis (KSEA).

    • PI3K Motif: Look for loss of phosphorylation at R-X-R-X-X-S/T-Hyd (Akt motif).

    • CDK9 Motif: Look for loss at S-P-X-K/R (Proline-directed).

    • DNA-PK Motif: Look for loss at S-Q (Serine-Glutamine) sites.

  • Filtering: Focus on substrates with >50% reduction in phosphorylation (Log2FC < -1).

Phase III: Distinguishing Mechanism (Functional Validation)

Once potential targets are identified, you must prove causality. Is the cell dying because of Akt inhibition or MCL-1 loss?

The "Rescue" Experiment

This is the gold standard for validating the dominant downstream target.

Hypothesis: If PIK-75 kills your cells primarily via PI3K/Akt inhibition, re-introducing active Akt should save them.

Protocol:

  • Transfection: Transfect cells with a plasmid expressing Myr-Akt (Constitutively Active, myristoylated Akt) or an Empty Vector (EV).

  • Treatment: Treat both EV and Myr-Akt cells with PIK-75 (IC

    
     and 2x IC
    
    
    
    ).
  • Readout: CellTiter-Glo (CTG) at 48h.

Interpretation:

  • Full Rescue: The toxicity is solely PI3K-dependent.

  • No/Partial Rescue: The toxicity involves DNA-PK or CDK9 (MCL-1). Note: In most AML/MCL contexts, Akt rescue fails, pointing to the CDK9/MCL-1 axis as the lethal driver.

Validating Transcriptional Collapse (CDK9)

Since PIK-75 inhibits CDK9, it blocks transcriptional elongation.

  • Assay: RT-qPCR for short-half-life mRNAs (e.g., MCL1, MYC, CCND1).

  • Control: Compare against a housekeeping gene with a long half-life (e.g., GAPDH or 18S rRNA).

  • Result: A rapid drop in MCL1 mRNA (within 2-4 hours) confirms CDK9 inhibition, distinct from PI3K inhibition (which affects MCL-1 translation or stability, not mRNA synthesis).

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell. Link

  • Chaussade, C., et al. (2007).[2] "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling." Biochemical Journal. Link

  • Li, Y., et al. (2022).[3] "PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma."[3][4][5][6][7] American Journal of Cancer Research. Link

  • Bhat, M., et al. (2020). "Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription."[5][6][7] Blood Cancer Journal. Link

  • Creative Proteomics. "Phosphoproteomics Workflow Explained." Link

Sources

Foundational

Technical Guide: The Role of PIK-75 in Modulating NRF2 Protein Levels

Executive Summary This technical guide delineates the mechanistic role of PIK-75 , a reversible DNA-PK and p110 -selective PI3K inhibitor, in modulating the stability of NRF2 (NFE2L2) . Unlike proteasome inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the mechanistic role of PIK-75 , a reversible DNA-PK and p110


-selective PI3K inhibitor, in modulating the stability of NRF2 (NFE2L2) . Unlike proteasome inhibitors (e.g., Bortezomib) that cause NRF2 accumulation, PIK-75 acts as a potent NRF2 suppressor  by accelerating its proteasomal degradation.

This distinction is critical for drug development professionals targeting chemoresistant phenotypes. NRF2 hyperactivation is a hallmark of resistance in pancreatic and lung cancers, driving the expression of efflux pumps (e.g., MRP5) and antioxidant enzymes (HO-1). This guide details the signaling axis, experimental validation protocols, and quantitative benchmarks for using PIK-75 to abrogate NRF2-mediated survival signaling.

Mechanistic Insight: The PI3K/Akt/GSK3 Axis

The modulation of NRF2 by PIK-75 is not a direct interaction but a downstream consequence of PI3K inhibition. The causal chain follows the PI3K/Akt/GSK3


 signaling axis , which regulates the 

-TrCP-dependent degradation of NRF2.
The Signaling Cascade
  • Target Inhibition: PIK-75 inhibits the p110

    
     isoform of Class IA PI3K (
    
    
    
    ).
  • Akt Suppression: Inhibition of PI3K prevents the conversion of PIP2 to PIP3, blocking the recruitment and phosphorylation of Akt (Protein Kinase B) at Thr308 and Ser473.

  • GSK3

    
     Activation:  Akt normally inhibits Glycogen Synthase Kinase-3
    
    
    
    (GSK3
    
    
    ) via phosphorylation at Ser9. With Akt suppressed by PIK-75, GSK3
    
    
    remains in its active, unphosphorylated state.
  • NRF2 Phosphorylation: Active GSK3

    
     phosphorylates NRF2 within its Neh6 domain.
    
  • Ubiquitination & Degradation: Phosphorylated NRF2 is recognized by the E3 ubiquitin ligase adapter

    
    -TrCP (beta-transducin repeat-containing protein), leading to polyubiquitination and rapid degradation by the 26S proteasome.
    
Pathway Visualization

PIK75_NRF2_Pathway cluster_logic Effect of PIK-75 Treatment PIK75 PIK-75 PI3K PI3K (p110α) PIK75->PI3K Inhibits PIP3 PIP3 Production PI3K->PIP3 Catalyzes Akt Akt (PKB) PIP3->Akt Activates GSK3B GSK3β (Active) Akt->GSK3B Phosphorylates (Inhibits) NRF2 NRF2 Protein GSK3B->NRF2 Phosphorylates (Neh6) bTrCP β-TrCP / E3 Ligase NRF2->bTrCP Recruits Proteasome 26S Proteasome bTrCP->Proteasome Poly-Ub Degradation NRF2 Degradation Proteasome->Degradation Destruction

Caption: PIK-75 inhibits PI3K, preventing Akt activation. This leaves GSK3


 active to tag NRF2 for 

-TrCP-mediated proteasomal degradation.

Experimental Validation Protocols

To validate PIK-75's effect on NRF2, researchers must distinguish between transcriptional repression and protein stability modulation. The following protocols are the gold standard for this verification.

Cycloheximide (CHX) Chase Assay

This assay halts de novo protein synthesis, allowing the observation of the degradation rate of existing NRF2 protein.

Objective: Determine the half-life (


) of NRF2 in the presence of PIK-75.

Protocol:

  • Seeding: Plate pancreatic cancer cells (e.g., AsPC-1 or PANC-1) at

    
     cells/well in 6-well plates. Incubate for 24 hours.
    
  • Induction (Optional): Pre-treat with tBHQ (100

    
    M) for 1 hour to stabilize basal NRF2 levels if endogenous levels are low.
    
  • Treatment:

    • Control Group: DMSO + CHX (50

      
      g/mL).
      
    • Experimental Group: PIK-75 (0.1

      
      M) + CHX (50 
      
      
      
      g/mL).
  • Time Points: Harvest lysates at 0, 15, 30, 60, and 120 minutes post-treatment.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Analysis: Perform Western Blotting using anti-NRF2 antibody. Normalize to

    
    -actin.[1][2][3]
    

Self-Validating Check:

  • Control: NRF2 levels should decline slowly (typical

    
     min without stress, longer with tBHQ).
    
  • Result: PIK-75 treatment should significantly shorten the

    
     (e.g., to <15 min).
    
Ubiquitination Assay

To confirm the degradation is ubiquitin-mediated.

Protocol:

  • Transfection: Transfect cells with His-tagged Ubiquitin and FLAG-tagged NRF2 plasmids.

  • Treatment: Treat cells with MG132 (10

    
    M) for 4 hours to block degradation (accumulating ubiquitinated forms), with or without PIK-75 (0.1 
    
    
    
    M).
  • Pull-Down: Lyse cells in denaturing buffer (6M Guanidine-HCl) to prevent deubiquitination. Incubate with Ni-NTA beads to pull down His-Ubiquitin modified proteins.

  • Blot: Elute and immunoblot with anti-FLAG (NRF2).

  • Result: PIK-75 treated samples should show a higher intensity smear of high-molecular-weight ubiquitinated NRF2 compared to MG132 alone, indicating increased tagging for destruction.

Data Presentation & Benchmarks

The following data summarizes the expected quantitative impact of PIK-75 on NRF2 and downstream targets in human pancreatic cancer cell lines (e.g., AsPC-1).

Table 1: Quantitative Impact of PIK-75 on NRF2 Signaling
ParameterControl (DMSO)PIK-75 (0.1

M)
Effect Description
NRF2 Protein Level 100% (Baseline)< 20% (at 4h)Rapid proteasomal degradation.
NRF2 mRNA Level 100%~90-95%Minimal effect on transcription; regulation is post-translational.
HO-1 Expression High (Inducible)SuppressedDownstream antioxidant target downregulated.
MRP5 Expression HighSuppressedDrug efflux pump downregulation (sensitization mechanism).
Gemcitabine IC50 High (Resistant)Significantly ReducedSynergistic chemosensitization.
Table 2: Experimental Conditions Reference
ReagentConcentrationDurationPurpose
PIK-75 0.1 - 0.5

M
2 - 8 HoursInduce NRF2 degradation.
MG132 10

M
4 HoursBlock proteasome (Rescue NRF2 from PIK-75 effect).
tBHQ 100

M
1 Hour (Pre-treat)Induce NRF2 to visualize degradation clearly.

Therapeutic Implications: Overcoming Resistance

The clinical relevance of PIK-75 lies in its ability to reverse the NRF2-dependent Multi-Drug Resistance (MDR) phenotype.

Mechanism of Sensitization

Chemotherapeutic agents like Gemcitabine often induce Reactive Oxygen Species (ROS). Cancer cells respond by upregulating NRF2, which transcribes:

  • Antioxidants (HO-1, NQO1): Neutralize ROS, preventing apoptosis.

  • Efflux Pumps (MRP5/ABCC5): Pump the drug out of the cell.

PIK-75 Intervention: By degrading NRF2, PIK-75 "short-circuits" this defense mechanism.[2][4]

  • Result: Intracellular drug concentration increases (lower efflux) and ROS levels remain toxic (lower antioxidants), leading to apoptotic cell death.

References

  • Duong, H. Q., Yi, Y. W., Kang, H. J., et al. (2014). Inhibition of NRF2 by PIK-75 augments sensitivity of pancreatic cancer cells to gemcitabine.[5][6][7] International Journal of Oncology, 44(3), 959–969.[5][6][7][8] [Link]

  • Chaussade, C., Rewcastle, G. W., Kendall, J. D., et al. (2007). Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling. Biochemical Journal, 404(3), 449–458.[4] (Establishes PIK-75 specificity for p110

    
    ).
    [Link]
    
  • Rada, P., Rojo, A. I., Chowdhry, S., et al. (2011). SCF/

    
    -TrCP promotes glycogen synthase kinase 3-dependent degradation of the Nrf2 transcription factor in a Keap1-independent manner. Molecular and Cellular Biology, 31(6), 1121–1133. (Mechanistic background on GSK3
    
    
    
    /
    
    
    -TrCP axis). [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Protocol for Using PIK-75 in Cell Culture Experiments

Executive Summary & Pharmacological Context[1][2] PIK-75 is an imidazopyridine inhibitor historically classified as a p110 isoform-specific PI3K inhibitor . However, for rigorous experimental design, it is critical to re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2]

PIK-75 is an imidazopyridine inhibitor historically classified as a p110


 isoform-specific PI3K inhibitor . However, for rigorous experimental design, it is critical to recognize its "poly-pharmacological" profile. Unlike cleaner inhibitors (e.g., BYL719), PIK-75 acts as a molecular hammer , exhibiting nanomolar potency against DNA-PK  and CDK9 .

Expert Insight: Do not use PIK-75 solely to claim PI3K


 specificity in phenotypic assays (e.g., cell death). Its ability to induce apoptosis often exceeds other PI3K inhibitors because it simultaneously blocks survival signaling (PI3K/Akt) and transcriptional maintenance of anti-apoptotic proteins like MCL-1 (via CDK9 inhibition), while impairing DNA repair (via DNA-PK).
Target Profile & Potency (Cell-Free Assays)
Target KinaseIC50 (nM)Biological Implication
DNA-PK ~ 2.0 Critical Off-Target: Blocks Non-Homologous End Joining (NHEJ).
PI3K (p110

)
~ 5.8 Primary Target: Blocks PIP3 production & Akt phosphorylation.
PI3K (p110

)
~ 76.0Moderate inhibition at higher doses.[1]
CDK9 < 100Transcriptional suppression (downregulates MCL-1).
PI3K (p110

)
~ 1,300>200-fold selectivity over

isoform.

Pre-Experimental Planning: Stability & Solubilization

PIK-75 is highly hydrophobic and chemically reactive due to its nitro group. Improper handling leads to precipitation ("crashing out") or compound degradation.

Storage & Stability[4]
  • Powder: Store at -20°C, desiccated and protected from light.

  • Solvent: DMSO is mandatory. Insoluble in water/PBS.

  • Stock Solution: Prepare a 10 mM stock in anhydrous DMSO. Aliquot into single-use volumes (e.g., 20-50

    
    L) to prevent freeze-thaw cycles.
    
  • Chemical Instability: The nitro group on PIK-75 is susceptible to reduction in cell culture media containing high concentrations of reducing agents (e.g., thiols, excess cysteine) over prolonged periods (>48h).

Dilution Workflow (Prevention of Shock Precipitation)

Directly adding high-concentration DMSO stock to aqueous media often causes immediate, microscopic precipitation. Use the Intermediate Dilution Method .

DilutionProtocol cluster_warning CRITICAL STEP Stock 10 mM Stock (100% DMSO) Inter 100x Intermediate (100% DMSO) Stock->Inter Dilute (e.g., 1:100) Final Final Assay Well (1x Drug, 1% DMSO) Inter->Final Add 1:100 (Dropwise with vortexing) Media Cell Culture Media (Pre-warmed 37°C) Media->Final Bulk Volume

Figure 1: Two-step dilution strategy. Creating an intermediate dilution in DMSO ensures the compound is dispersed before hitting the aqueous phase, minimizing crystal formation.

Core Experimental Protocol

Phase A: Dose Finding (Viability Assay)

Due to its potency, standard micromolar screens (1-10


M) will likely result in 100% cell death, masking specific effects.
  • Seeding: Seed cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Allow 24h attachment.

  • Dose Range: Prepare a semi-log dilution series.

    • Suggested Range: 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1

      
      M.
      
  • Treatment Duration: 24 to 72 hours.

  • Vehicle Control: Normalize all wells to 0.1% or 0.2% DMSO (match the highest concentration used).

  • Readout: ATP-based luminescence (e.g., CellTiter-Glo) or MTT.

Phase B: Mechanistic Validation (Western Blot)

To confirm PI3K pathway inhibition, assess the phosphorylation status of Akt.[2][3][4]

  • Starvation (Optional but Recommended):

    • Wash cells with PBS.

    • Incubate in serum-free media for 4–12 hours. This reduces basal Akt phosphorylation, maximizing the signal-to-noise ratio upon stimulation.

  • Treatment:

    • Add PIK-75 (e.g., 100 nM ) for 1 hour .

    • Control: Pre-treat with Pan-PI3K inhibitor (Wortmannin or LY294002) for comparison.

  • Stimulation:

    • Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 10–15 minutes .

    • Note: PIK-75 must be present during stimulation.

  • Lysis:

    • Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

    • Lyse in RIPA buffer.

  • Immunoblot Targets:

    • Primary: p-Akt (Ser473) – Direct readout of mTORC2/PI3K activity.

    • Secondary: p-Akt (Thr308) – Direct readout of PDK1/PI3K activity.

    • Loading Control: Total Akt (NOT Actin/GAPDH alone, to ensure Akt protein isn't degraded).

Mechanistic Pathway & Data Interpretation[4][6][8][9][10][11][12]

Understanding the multi-target mechanism is vital for interpreting "toxicity." PIK-75 does not just stop growth; it actively drives apoptosis via the mitochondrial pathway.[5]

Mechanism RTK RTK / GPCR PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTORC1 Akt->mTOR Apoptosis APOPTOSIS Akt->Apoptosis Inhibits DNAPK DNA-PK Repair DNA Repair (NHEJ) DNAPK->Repair Repair->Apoptosis Failure leads to CDK9 CDK9 MCL1 MCL-1 (Anti-Apoptotic) CDK9->MCL1 MCL1->Apoptosis Blocks PIK75 PIK-75 PIK75->PI3K PIK75->DNAPK PIK75->CDK9

Figure 2: The "Triple Threat" mechanism of PIK-75. It simultaneously blocks metabolic survival (PI3K), DNA repair (DNA-PK), and transcriptional survival (CDK9/MCL-1).

Troubleshooting & FAQ

ObservationProbable CauseSolution
Crystals visible in media Shock precipitation.Use the "Intermediate Dilution" method (Fig 1). Do not exceed 0.5% final DMSO.
100% Cell Death at 1

M
Off-target toxicity (DNA-PK).Titrate down. The specific PI3K window is often 10–100 nM. Above 500 nM, DNA-PK inhibition dominates.
No reduction in p-Akt Phosphatase activity during lysis.Ensure Lysis Buffer contains activated Na3VO4 and NaF. Keep lysates on ice.
Inconsistent IC50 Compound degradation.Nitro groups can degrade in media. Refresh media containing fresh drug every 24h for long assays.

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110

    
     in Insulin Signaling."[3][6] Cell, 125(4), 733–747. 
    
    • Foundational paper defining PIK-75 as a p110 inhibitor.
  • Fan, Q. W., et al. (2006). "A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma." Cancer Cell, 9(5), 341-349.

    • Establishes the utility of PIK-75 in glioma and highlights its apoptotic potency.[3]

  • Selleck Chemicals. "PIK-75 HCl Datasheet and Biological Activity."

    • Source for physical properties, solubility data, and kinase selectivity profiles.[7]

  • Li, H., et al. (2019). "PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma." Oncogene.

    • Key reference for the CDK9/MCL-1 inhibition mechanism and dual-targeting capability.

Sources

Application

PIK-75 and gemcitabine combination therapy in pancreatic cancer models.

Application Note: Synergistic Targeting of Pancreatic Ductal Adenocarcinoma (PDAC) via PIK-75 and Gemcitabine Executive Summary Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synergistic Targeting of Pancreatic Ductal Adenocarcinoma (PDAC) via PIK-75 and Gemcitabine

Executive Summary

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to intrinsic and acquired resistance to Gemcitabine (GEM), the standard-of-care nucleoside analog. While GEM induces DNA damage and oxidative stress, PDAC cells often upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway to neutralize Reactive Oxygen Species (ROS) and upregulate drug efflux pumps like MRP5 .

This guide details the application of PIK-75 , a dual PI3K p110


/DNA-PK inhibitor, as a chemosensitizer.[1] Unlike standard PI3K inhibitors, PIK-75 possesses a unique capability to induce proteasome-mediated degradation of Nrf2, thereby stripping PDAC cells of their antioxidant defense and maximizing GEM-induced lethality.

Mechanistic Rationale

The synergy between Gemcitabine and PIK-75 relies on a "One-Two Punch" mechanism:

  • The Stressor (Gemcitabine): Inhibits DNA synthesis and increases intracellular ROS.

  • The Sensitizer (PIK-75):

    • Primary: Inhibits PI3K/Akt signaling, reducing survival signals (Bcl-2, Survivin).

    • Critical Synergy: Promotes ubiquitin-proteasome degradation of Nrf2, preventing the transcription of antioxidant genes (HO-1, NQO1) and efflux pumps (MRP5).

Figure 1: Signaling Pathway & Mechanism of Action[2][3]

G GEM Gemcitabine (Nucleoside Analog) ROS ROS Accumulation & DNA Damage GEM->ROS Induces PIK PIK-75 (Inhibitor) PI3K PI3K / Akt Signaling PIK->PI3K Inhibits NRF2 Nrf2 Protein (Antioxidant Defense) PIK->NRF2 Promotes Degradation ROS->NRF2 Stabilizes (Feedback) APOP Apoptosis (Cell Death) ROS->APOP Triggers PI3K->APOP Blocks NRF2->ROS Neutralizes MRP5 MRP5 / ABCC5 (Drug Efflux) NRF2->MRP5 Transcribes PROT Proteasome NRF2->PROT Degraded by MRP5->GEM Effluxes

Caption: PIK-75 blocks the Nrf2-mediated rescue pathway, preventing ROS neutralization and drug efflux, leading to Gemcitabine-induced apoptosis.

Protocol 1: In Vitro Synergism & Validation

Objective: Determine the Combination Index (CI) and verify Nrf2 downregulation in GEM-resistant cell lines (e.g., MIA PaCa-2, Panc-1).

Materials:
  • Cell Lines: MIA PaCa-2, Panc-1 (ATCC).

  • Reagents: Gemcitabine HCl (water soluble), PIK-75 (Soluble in DMSO).

  • Assay: CCK-8 or MTT Cell Viability Kit.

  • Software: CompuSyn (for Chou-Talalay analysis).

Step-by-Step Methodology:
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Drug Preparation:

    • Dissolve PIK-75 in DMSO to 10 mM stock (store -20°C).

    • Dilute in media to achieve final DMSO < 0.1%.

    • Prepare serial dilutions (e.g., 0.1, 0.5, 1.0, 5.0

      
      M).
      
  • Treatment Matrix:

    • Group A: Vehicle (DMSO).

    • Group B: Gemcitabine alone (dose curve).

    • Group C: PIK-75 alone (dose curve).

    • Group D: Combination (Constant ratio, e.g., IC50:IC50).

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout: Add CCK-8 reagent, incubate 2h, read OD at 450nm.

  • Analysis: Calculate Fraction Affected (Fa). Use CompuSyn to plot Fa vs. CI.

    • Target: CI < 1.0 indicates synergism.

    • Expectation: PIK-75 should reduce Gemcitabine IC50 by >50%.

Mechanistic Check (Western Blot):
  • Treat cells with Gemcitabine (5

    
    M) 
    
    
    
    PIK-75 (0.5
    
    
    M) for 24h.
  • Blot Targets: Nrf2 (nuclear vs. cytosolic), HO-1, cleaved Caspase-3.

  • Success Criteria: Combination lane must show lower Nrf2 and higher cleaved Caspase-3 than Gemcitabine alone.

Protocol 2: In Vivo Xenograft Efficacy

Objective: Evaluate tumor growth inhibition in a murine model. Critical Challenge: PIK-75 has poor water solubility.[2][3] Proper formulation is vital to prevent precipitation and ensure bioavailability.

Formulation Strategy (The "Bench" Standard):
  • Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

  • Preparation: Dissolve PIK-75 in DMSO first. Add PEG-400 and vortex. Add Tween-80. Slowly add warm saline while vortexing. Sonicate if necessary. Use immediately.

Experimental Workflow:

Workflow cluster_groups Treatment Groups (3 Weeks) Start MIA PaCa-2 Inoculation (5x10^6 cells/flank) TumorGrowth Growth to 100-150 mm^3 Start->TumorGrowth Random Randomization (n=6-8/group) TumorGrowth->Random G1 Vehicle Control Random->G1 G2 Gemcitabine (20 mg/kg IP, 2x/wk) Random->G2 G3 PIK-75 (2 mg/kg IP, 5x/wk) Random->G3 G4 Combination (Gem + PIK-75) Random->G4 End Analysis: Tumor Vol, IHC (Ki67, Nrf2) G1->End G2->End G3->End G4->End

Caption: In vivo workflow emphasizing the differential dosing frequency required due to PIK-75's reversible kinetics.

Detailed Dosing Schedule:
  • Gemcitabine: Administer twice weekly (e.g., Monday/Thursday) via Intraperitoneal (IP) injection.

  • PIK-75: Administer 5 times weekly (Mon-Fri).

    • Reasoning: PIK-75 is a reversible inhibitor with a shorter half-life than Gemcitabine's nucleoside metabolites. Frequent dosing maintains suppression of Nrf2 recovery.

  • Duration: 21–28 days. Monitor body weight daily (stop if weight loss >20%).

Data Presentation & Expected Results

The following table summarizes expected outcomes based on validated literature (e.g., Duong et al., 2014).

MetricGemcitabine AlonePIK-75 AloneCombination (Gem + PIK-75)Interpretation
IC50 (In Vitro) High (Resistant)ModerateSignificantly Lower Reversal of resistance.
Nrf2 Protein Increased (Stabilized)DecreasedDecreased PIK-75 overrides Gem-induced Nrf2 stabilization.
ROS Levels HighModerateVery High Loss of antioxidant defense causes ROS toxicity.
Tumor Growth Partial InhibitionPartial InhibitionRegression / Stasis Synergistic efficacy in vivo.
Body Weight StableStableStableCombination is generally well-tolerated.

Expert Tips & Troubleshooting

  • Solubility is King: If PIK-75 precipitates in the standard vehicle, consider a nanosuspension formulation (e.g., using high-pressure homogenization with Poloxamer 188) or lipid-based carriers. Poor solubility leads to erratic in vivo data.

  • Timing Matters: In vitro, pre-treating with PIK-75 for 2-4 hours before adding Gemcitabine can sometimes maximize efficacy by degrading Nrf2 before the ROS spike occurs.

  • Marker Validation: Do not rely solely on tumor volume. Perform Immunohistochemistry (IHC) on excised tumors for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) to confirm the mechanism.

References

  • Duong, H. Q., et al. (2014). Inhibition of NRF2 by PIK-75 augments sensitivity of pancreatic cancer cells to gemcitabine.[4] International Journal of Oncology.

  • Burris, H. A., et al. (1997). Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreatic cancer: a randomized trial. Journal of Clinical Oncology.

  • Zimmerman, M. A., et al. (2016). Antioxidant responses to hypoxic stress associated with cancer progression. Free Radical Biology and Medicine.

  • BenchChem. Application Notes and Protocols for PIK-75 Nanoparticle Formulation.

Sources

Method

Application Note: Dual-Target Apoptosis Induction in Glioma Using PIK-75

[1] Abstract & Introduction Glioblastoma multiforme (GBM) is characterized by aggressive proliferation and resistance to apoptosis, often driven by the hyperactivated PI3K/Akt/mTOR signaling axis. While first-generation...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

Glioblastoma multiforme (GBM) is characterized by aggressive proliferation and resistance to apoptosis, often driven by the hyperactivated PI3K/Akt/mTOR signaling axis. While first-generation PI3K inhibitors (e.g., LY294002) typically induce cytostatic G1 cell cycle arrest, they frequently fail to trigger cytotoxic apoptosis.

PIK-75 (N'-[(1E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylene]-N,2-dimethyl-5-nitrobenzenesulfonohydrazide) represents a distinct class of imidazopyridine inhibitors. Unlike standard PI3K inhibitors, PIK-75 acts as a dual inhibitor targeting both the p110


 isoform of PI3K  and DNA-PK  (DNA-dependent protein kinase). Furthermore, PIK-75 exhibits off-target potency against CDK9 , leading to the transcriptional suppression of the anti-apoptotic protein Mcl-1 .[1]

This application note details the protocols for utilizing PIK-75 to induce and quantify apoptosis in glioma cell lines (U87MG, LN229), emphasizing the unique molecular signatures—specifically G2/M arrest and Mcl-1 degradation—that distinguish it from other PI3K inhibitors.

Mechanism of Action (MOA)

To effectively assay PIK-75, one must understand its multi-pronged attack vector. In glioma, PIK-75 does not merely block Akt phosphorylation; it creates a "synthetic lethal" environment by simultaneously disabling survival signaling and DNA repair mechanisms.

Key Mechanistic Pathways[3]
  • PI3K (p110

    
    ) Inhibition:  Blocks PIP3 production 
    
    
    
    prevents Akt phosphorylation (Ser473/Thr308).[2]
  • CDK9 Inhibition: Blocks RNA Polymerase II CTD phosphorylation

    
     suppresses transcription of MCL1 (a short-lived survival protein).
    
  • DNA-PK Inhibition: Impairs Non-Homologous End Joining (NHEJ), sensitizing cells to replication stress.

Visualizing the Pathway

The following diagram illustrates the convergence of these pathways leading to apoptosis.

PIK75_Mechanism PIK75 PIK-75 PI3K PI3K (p110α) PIK75->PI3K Inhibits (IC50 ~78nM) DNA_PK DNA-PK PIK75->DNA_PK Inhibits (Dual Activity) CDK9 CDK9 PIK75->CDK9 Off-target Inhibition AKT Akt (p-Ser473) PI3K->AKT Phosphorylation DNA_Repair DNA Repair (NHEJ) DNA_PK->DNA_Repair Activates MCL1_Gene MCL1 Gene Transcription CDK9->MCL1_Gene Promotes Apoptosis Apoptosis (Caspase-3/PARP Cleavage) AKT->Apoptosis Survival Signal MCL1_Prot Mcl-1 Protein MCL1_Gene->MCL1_Prot Translation MCL1_Prot->Apoptosis Blocks BAK/BAX DNA_Repair->Apoptosis Prevents Death

Caption: PIK-75 induces apoptosis via a triple-hit mechanism: blocking Akt survival signaling, preventing DNA repair, and depleting Mcl-1.

Experimental Protocols

Reagent Preparation & Handling
  • Compound: PIK-75 (Hydrochloride or free base).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Stock Solution: Prepare a 10 mM stock in sterile DMSO. Aliquot into small volumes (e.g., 20

    
    L) and store at -80°C. Avoid repeated freeze-thaw cycles as PIK-75 stability is lower than other PI3K inhibitors.
    
  • Working Solution: Dilute immediately before use in complete cell culture media. Ensure final DMSO concentration is

    
    .
    
Protocol A: Dose-Response Viability Assay (IC50 Determination)

Before apoptosis assays, establish the sensitivity of your specific glioma line (e.g., U87MG vs. LN229).

Method: CCK-8 (Cell Counting Kit-8) or MTT. Rationale: CCK-8 is preferred over MTT as it requires no solubilization step, reducing variability with sensitive adherent glioma cells.

  • Seeding: Plate glioma cells (U87MG) at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours.
  • Treatment: Aspirate media and add fresh media containing PIK-75.

    • Dose Range: 0 nM (DMSO control), 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1

      
      M, 5 
      
      
      
      M.
    • Duration: 24 hours and 48 hours.[3]

  • Development: Add 10

    
    L CCK-8 reagent per well. Incubate 1–4 hours at 37°C.
    
  • Measurement: Read absorbance at 450 nm.

  • Analysis: Calculate % viability relative to DMSO control. Plot log(concentration) vs. viability to determine IC50.

    • Expected IC50 (U87MG): ~100–500 nM (24h).

Protocol B: Annexin V/PI Apoptosis Assay (Flow Cytometry)

This is the gold standard for distinguishing between early apoptosis, late apoptosis, and necrosis.

Workflow Diagram:

Flow_Protocol Seed Seed Cells (6-well plate) Treat Treat with PIK-75 (100nM - 500nM) Seed->Treat 24h Harvest Harvest (Include floating cells!) Treat->Harvest 24h Wash Wash PBS & Resuspend in Binding Buffer Harvest->Wash Stain Add Annexin V-FITC & Propidium Iodide Wash->Stain 15 min RT Analyze Flow Cytometry Acquisition Stain->Analyze Within 1h

Caption: Step-by-step workflow for Annexin V/PI staining. Critical step: collecting floating cells to capture late apoptotic population.

Detailed Steps:

  • Seeding: Plate

    
     cells per well in a 6-well plate. Allow attachment (overnight).
    
  • Treatment: Treat with PIK-75 at determined IC50 and 2x IC50 (typically 250 nM and 500 nM for U87MG). Include a DMSO vehicle control and a Positive Control (e.g., Staurosporine 1

    
    M).
    
  • Incubation: 24 hours. Note: PIK-75 induces apoptosis relatively quickly compared to pure G1-arresting agents.

  • Harvesting (CRITICAL):

    • Collect the culture media (contains detached dead cells) into a flow tube.

    • Wash adherent cells with PBS and collect the PBS into the same tube.

    • Trypsinize adherent cells, neutralize with media, and add to the same tube.

    • Why? Excluding the media results in a massive underestimation of apoptosis.

  • Staining:

    • Centrifuge (300 x g, 5 min). Discard supernatant.

    • Resuspend in 100

      
      L 1X Annexin Binding Buffer.
      
    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      
      L Propidium Iodide (PI).
    • Incubate 15 min at Room Temperature in the dark.

    • Add 400

      
      L Binding Buffer.
      
  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto/LSR). Collect 10,000 events.

Data Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip).

  • Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.

  • Q1 (Annexin-/PI+): Necrosis (membrane rupture without PS exposure).

Protocol C: Molecular Validation (Western Blot)

To confirm the mechanism, you must observe the specific biomarkers modulated by PIK-75.

Target Panel:

Protein Target Expected Change with PIK-75 Mechanistic Significance

| p-Akt (Ser473) | Strong Decrease | Validation of p110


 inhibition. |
| Mcl-1  | Rapid Decrease  | Validation of CDK9/Transcriptional block.[4] |
| Cleaved PARP  | Increase  | Hallmark of terminal apoptosis. |
| Cleaved Caspase-3 | Increase  | Executioner caspase activation. |
| LC3B-II  | Variable (Increase)  | PIK-75 may also induce autophagy (check if relevant). |

Protocol Notes:

  • Lyse cells using RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors.

  • Load 20–40

    
    g protein per lane.
    
  • Use 10-12% SDS-PAGE gels (Mcl-1 is ~40 kDa; Caspase-3 is ~17/32 kDa).

  • Crucial Control: Compare PIK-75 treated lysates with LY294002 (10

    
    M) treated lysates.
    
    • Result: LY294002 will reduce p-Akt but likely will not deplete Mcl-1 or induce significant PARP cleavage in 24h, highlighting PIK-75's superior apoptotic potency.

Data Analysis & Expected Results

Comparative Efficacy Table (Glioma Models)

The following table summarizes expected trends based on literature (U87MG/LN229 models).

FeatureStandard PI3K Inhibitor (e.g., LY294002)PIK-75
Primary Effect Cytostatic (Growth Arrest)Cytotoxic (Apoptosis)
Cell Cycle Phase G1 ArrestG2/M Arrest + Sub-G1
Mcl-1 Levels Unchanged / Slight DecreaseSignificant Depletion
p-Akt Inhibition PotentPotent
PTEN Status Less effective in PTEN mutantEffective in PTEN WT & Mutant
Troubleshooting Guide
  • Issue: High background cell death in controls.

    • Cause: Over-confluency or harsh trypsinization.

    • Fix: Harvest cells at 70-80% confluency. Handle gently.

  • Issue: Inconsistent Western Blot p-Akt bands.

    • Cause: Phosphatase activity during lysis.

    • Fix: Keep lysates on ice at all times. Add fresh phosphatase inhibitors immediately before lysis.

  • Issue: Precipitation of PIK-75 in media.

    • Cause: High concentration (>10

      
      M) or poor mixing.
      
    • Fix: Vortex the stock immediately before adding. Do not exceed 0.1% DMSO final concentration.

References

  • Peyton, M., et al. (2011). "Kinase inhibitor screen identifies PIK-75 as being able to downregulate Mcl-1 protein levels and induces apoptosis in AML cells."[1][4] Blood.

  • Tanaka, K., et al. (2011). "Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma."[5] Proceedings of the National Academy of Sciences (PNAS).

  • Zheng, Y., et al. (2017). "PIK-75 suppresses Mcl-1 through the inhibition of the transcriptional kinases, Cdk7 and Cdk9."[1][4] Oncotarget.

  • Chaussade, C., et al. (2007).[2] "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling." Biochemical Journal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: PIK-75 Stability &amp; Formulation Guide

Subject: Troubleshooting the in vivo and in solution instability of PIK-75 (p110 /DNA-PK Inhibitor). Ticket ID: PIK-75-STAB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary PIK-75 i...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting the in vivo and in solution instability of PIK-75 (p110


/DNA-PK Inhibitor).
Ticket ID:  PIK-75-STAB-001
Status:  Open
Support Level:  Tier 3 (Senior Application Scientist)
Executive Summary

PIK-75 is a potent imidazopyridine inhibitor of p110


 (

nM) and DNA-PK (

nM).[1][2][3][4] However, its utility is severely compromised by two distinct failure modes: physical instability (rapid precipitation in aqueous media) and chemical/metabolic instability (nitro-group reduction and hydrazide hydrolysis).

This guide provides protocols to bypass these limitations. It is structured not as a generic overview, but as a troubleshooting workflow for researchers experiencing data inconsistency.

Module 1: The "Bench" Phase (In Solution Stability)

Issue: "My


 values are shifting, and I see particulates in my cell culture media."
Root Cause Analysis

PIK-75 is extremely hydrophobic. In standard aqueous buffers (PBS, media), it does not just dissolve poorly; it crashes out of solution almost instantly upon dilution from DMSO. Furthermore, the compound contains a hydrazide motif and a nitro group . The hydrazide is susceptible to hydrolysis at acidic pH, while the nitro group is sensitive to light and reduction.

Protocol: The "Anhydrous Pulse" Solubilization

Standard DMSO stocks often absorb atmospheric water, leading to compound degradation before the experiment begins.

Step-by-Step Workflow:

  • Solvent Prep: Use only anhydrous DMSO (stored over molecular sieves).

  • Concentration Limit: Do not exceed 10 mM in the stock solution. Higher concentrations promote aggregation even in DMSO.

  • Aliquoting: Never freeze-thaw the master stock. Aliquot into single-use amber vials (light protection is critical).

  • The "Step-Down" Dilution:

    • Wrong Way: Adding 1

      
      L stock directly to 1 mL media (Shock precipitation).
      
    • Right Way: Dilute stock 1:10 in pure DMSO first

      
       Dilute that intermediate 1:100 into media with rapid vortexing.
      

Data: Solubility Thresholds

Solvent SystemSolubility LimitStability Window (

C)
Notes
Water < 0.1

g/mL
N/AImmediate precipitation.
PBS (pH 7.4) < 1.0

g/mL
< 15 minsUnsuitable for stock solutions.
Anhydrous DMSO ~ 3-5 mg/mL24 HoursHygroscopic: Absorbed water causes degradation.
Ethanol InsolubleN/ADo not use as a co-solvent.
Visual Workflow: Correct Handling

G Start Lyophilized PIK-75 DMSO Anhydrous DMSO (Molecular Sieves) Start->DMSO Dissolve Stock 10mM Master Stock (Amber Vial) DMSO->Stock Aliquot & Store -80°C Inter Intermediate Dilution (100% DMSO) Stock->Inter Step 1: Dilute Media Cell Media (Rapid Vortex) Stock->Media Direct Add (Avoid) Inter->Media Step 2: Pulse Add Precip PRECIPITATION (Data Ruined) Media->Precip If mixed slowly

Caption: The "Step-Down" dilution method prevents shock precipitation, a common cause of false-negative IC50 results.

Module 2: The "Animal" Phase (In Vivo Stability)

Issue: "I see strong killing in vitro, but no tumor reduction in mice. The drug disappears from plasma in minutes."[5]

Root Cause Analysis: Metabolic Nitro-Reduction

The primary cause of in vivo failure for PIK-75 is Nitroreductase activity .

  • Mechanism: Liver enzymes reduce the nitro group (

    
    ) to an amine (
    
    
    
    ).
  • Consequence: The nitro group is essential for the electron-deficient character of the ring system. The amine metabolite is electron-rich and significantly less potent against p110

    
    .
    
  • Clearance: The drug binds heavily to plasma proteins and is cleared rapidly (

    
     min in unformulated states).
    
Protocol: Nanosuspension or Cyclodextrin Complexation

Standard vehicles (CMC, Tween-80) are insufficient. You must encapsulate the drug to protect the nitro group and improve solubility.

Option A: HP-


-CD Complexation (Accessible) 
Best for labs without nanofabrication equipment.
  • Vehicle: 30% (w/v) Hydroxypropyl-

    
    -cyclodextrin in water.
    
  • Procedure:

    • Dissolve PIK-75 in minimal DMSO (5% of final vol).

    • Add slowly to 30% HP-

      
      -CD solution under constant stirring.
      
    • Sonicate for 20 minutes at room temperature.

    • Filter sterilize (0.22

      
      m). Note: If filter clogs, complexation failed.
      

Option B: Folate-Targeted Nanosuspension (Advanced) Based on University of Auckland protocols (see References).

  • Method: High-pressure homogenization.[6]

  • Stabilizer: Poloxamer 188 with Folate-PEG conjugates.

  • Outcome: Increases tumor accumulation by 5-10 fold compared to free drug.[6]

Visual Pathway: Metabolic Degradation vs. Protection

Metabolic Active PIK-75 (Active) Contains -NO2 Group Enzyme Liver Nitroreductases (P450 / Cytosolic) Active->Enzyme Systemic Exposure Complex Cyclodextrin/Nanoparticle Encapsulation Active->Complex Formulation Metabolite Amino-PIK-75 (Inactive) Contains -NH2 Group Enzyme->Metabolite Rapid Reduction Complex->Enzyme Reduced Access Tumor Tumor Accumulation (p110α Inhibition) Complex->Tumor Protected Transport

Caption: Encapsulation shields the nitro group from hepatic reductases, extending the half-life and preserving potency.

Module 3: FAQ & Troubleshooting

Q: Can I use PIK-75 for long-term incubation (>48 hours)? A: Caution is advised. Even in media, the hydrazide linkage can hydrolyze over time. Refresh media containing fresh compound every 24 hours to maintain therapeutic concentrations.

Q: Why does my DMSO stock turn yellow/orange over time? A: This indicates photodegradation or oxidation. The nitro group is chromogenic. If the color shifts significantly from the original pale yellow/white, discard the stock.

Q: Is there a more stable analog? A: If PIK-75 instability renders your in vivo model unworkable, consider A66 (p110


 specific) or KU-0060648  (DNA-PK specific). While they lack the dual potency of PIK-75, they possess superior metabolic stability profiles.
References
  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110

    
     in Insulin Signaling." Cell. 
    
    • Significance: The foundational paper characterizing PIK-75's potency and isoform selectivity.
  • Tiwari, S., et al. (2013). "Development of PIK-75 nanosuspension formulation with enhanced delivery efficiency and cytotoxicity for targeted anti-cancer therapy." International Journal of Pharmaceutics.

    • Significance: Defines the nanosuspension protocol required to overcome insolubility and tumor delivery issues.
  • Zheng, H., et al. (2025). "Encapsulation and Delivery of the Kinase Inhibitor PIK-75 by Organic Core High-Density Lipoprotein-Like Nanoparticles." ACS Nano/PubMed.

    • Significance: Recent breakthrough using HDL-like particles to target SR-B1 receptors, solving the solubility issue.
  • Chaussade, C., et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling."[7] Biochemical Journal.

    • Significance: Demonstrates the use of PIK-75 in cellular assays and highlights the need for careful concentr
  • Review: Nitroreduction. "Nitroreduction: A Critical Metabolic Pathway for Drugs." National Institutes of Health (PMC).

    • Significance: Explains the mechanism behind the metabolic instability of the nitro group in PIK-75.

Sources

Optimization

Managing off-target effects of PIK-75 in experimental design.

Topic: Managing Off-Target Effects & Experimental Design Status: Operational | Role: Senior Application Scientist Urgent Advisory: The Specificity Paradox Read this before opening your vial. PIK-75 is frequently marketed...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Off-Target Effects & Experimental Design

Status: Operational | Role: Senior Application Scientist

Urgent Advisory: The Specificity Paradox

Read this before opening your vial. PIK-75 is frequently marketed as a "selective p110


 inhibitor." While it is indeed the most potent inhibitor of p110

(

~2–5 nM), it is not a specific chemical probe. It possesses a "dirty" pharmacological profile, most notably inhibiting DNA-PK and mTOR at concentrations often used in cell-based assays.

If you observe rapid apoptosis (within 6–12 hours) or cytotoxicity that cannot be rescued by constitutively active Akt, you are likely observing off-target DNA damage response, not PI3K pathway inhibition.

Technical Specifications & Selectivity Profile

The following data highlights the narrow (often non-existent) therapeutic window between on-target (PI3K


) and off-target (DNA-PK/mTOR) effects.
TargetBiochemical

Cellular Consequence of Inhibition
p110

(PIK3CA)
2.0 – 5.8 nM Cytostasis (G1 arrest), reduced p-Akt (T308/S473).
DNA-PK **~ 20 – 100 nM***Impaired DNA repair (NHEJ),

H2AX accumulation, Mitotic Catastrophe, Apoptosis.
mTOR (C1/C2) > 500 nM Reduced p-S6K, p-4EBP1. (Note: High doses of PIK-75 act as dual PI3K/mTOR inhibitors).
p110

> 100 nM Minimal effect at physiological doses.

*Note: While biochemical


 for DNA-PK varies by assay, cellular inhibition of DNA repair often occurs at concentrations as low as 50–100 nM, overlapping with the PI3K inhibition window.
Mechanism of Action: The Dual-Strike Problem

Users often confuse PI3K-mediated cytostasis with DNA-PK-mediated apoptosis. The diagram below illustrates why PIK-75 is more cytotoxic than "clean" inhibitors like Alpelisib (BYL719).

Figure 1: Dual Mechanism of Action. PIK-75 exerts antiproliferative effects via p110


 but triggers cell death via DNA-PK inhibition.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My cells are dying too fast (within 12h) compared to other PI3K inhibitors."
  • Diagnosis: This is the hallmark of DNA-PK inhibition . Pure PI3K

    
     inhibition (e.g., via BYL719) usually results in cytostasis (growth arrest) over 24–48 hours, not rapid apoptosis.
    
  • The Test: Stain for

    
    H2AX  (Ser139).
    
    • Result A: High

      
      H2AX foci = DNA-PK inhibition (Off-target).
      
    • Result B: No

      
      H2AX = Potential on-target PI3K toxicity (rare, usually cell-type specific).
      
  • Corrective Action: Lower the concentration to <50 nM. If toxicity persists, switch to Alpelisib (BYL719) to validate if the death is PI3K-dependent.

Issue 2: "I cannot rescue the phenotype with constitutively active Akt (myr-Akt)."
  • Diagnosis: The toxicity is likely PI3K-independent . If PIK-75 were acting solely through PI3K/Akt, re-introducing active Akt should rescue cell viability. Failure to rescue implies the drug is killing the cell via the DNA damage pathway (where Akt has limited protective capacity).

  • Corrective Action: This confirms off-target effects. You cannot use PIK-75 as a probe for PI3K-dependency in this specific model.

Issue 3: "Reviewer 3 claims my drug synergy is due to off-target effects."
  • Diagnosis: They are likely correct. PIK-75 is chemically unstable (nitro group reduction) and promiscuous.

  • Corrective Action: Perform a "Chemical Validation" experiment (see Protocol below). You must demonstrate that a structurally distinct p110

    
     inhibitor (BYL719 or GDC-0032) reproduces the synergy.
    
Experimental Protocol: The "Specificity Window" Workflow

Do not rely on PIK-75 alone. Use this comparative protocol to validate your findings.

Objective: Distinguish p110


 efficacy from off-target toxicity.

Materials:

  • Compound A: PIK-75 (The "Dirty" Probe)

  • Compound B: Alpelisib/BYL719 (The "Clean" Control)

  • Readout: Western Blot (p-Akt T308) and Viability (CellTiter-Glo).

Step-by-Step:

  • Dose Titration:

    • Treat cells with a 10-point dose curve (1 nM to 10

      
      M) for both compounds.
      
    • Crucial Step: Analyze viability at 24h (early) and 72h (late).

    • Expectation: PIK-75 will kill at 24h (DNA-PK effect). Alpelisib will show minimal effect at 24h but significant growth inhibition at 72h.

  • Biomarker Confirmation (Western Blot):

    • Treat cells at

      
       concentrations for 2 hours.
      
    • Blot for: p-Akt (T308) , p-DNA-PKcs (S2056) , and

      
      H2AX .
      
    • Valid PI3K Phenotype: Loss of p-Akt, NO increase in

      
      H2AX.
      
    • PIK-75 Artifact: Loss of p-Akt + Increase in

      
      H2AX + Loss of p-DNA-PKcs.
      
  • The "Rescue" Check:

    • Transfect cells with Myr-Akt (Constitutively Active).

    • Treat with PIK-75 (50 nM).

    • If cells still die: The effect is OFF-TARGET (likely DNA-PK).

    • If cells survive:[1] The effect is ON-TARGET (PI3K).

Logic Tree for Experimental Validation

Use this decision tree to determine if your PIK-75 data is publishable or an artifact.

Validation_Logic Start Phenotype Observed (e.g., Cell Death) Control Test with Alpelisib (BYL719) Start->Control Match Phenotype Matches? Control->Match Yes Likely PI3Kα Driven Match->Yes Yes No Suspect Off-Target Match->No No Rescue Rescue with Myr-Akt? Yes->Rescue Failed Artifact (DNA-PK/mTOR) No->Failed  Stop Using PIK-75   Rescued Validated On-Target Rescue->Rescued Yes Rescue->Failed No

Figure 2: Validation Logic Flow. A rigorous control system using alternative inhibitors and genetic rescue to rule out PIK-75 off-target artifacts.

Frequently Asked Questions (FAQ)

Q: Can I use PIK-75 for in vivo xenografts? A: Proceed with caution. PIK-75 has poor solubility and a short half-life due to the metabolic instability of its nitro group. While nanoparticle formulations exist to improve delivery, the toxicity profile (weight loss) is significant due to dual PI3K/DNA-PK inhibition. Use Alpelisib or Taselisib for robust in vivo PI3K


 studies.

Q: Is PIK-75 a PROTAC? I heard it degrades p110


. 
A:  It acts as a "molecular glue" in some contexts. Recent studies suggest that PIK-75 (and analogs) can induce the proteasomal degradation of p110

, particularly mutant forms, rather than just inhibiting the kinase activity. This adds another variable: you are not just turning the enzyme off; you are destroying the protein.

Q: How do I solubilize PIK-75? It precipitates in my media. A: PIK-75 is hydrophobic.

  • Dissolve stock in 100% DMSO (warm to 37°C if needed).

  • Do not make intermediate dilutions in PBS or water.

  • Spike directly from DMSO stock into media with rapid vortexing.

  • Keep final DMSO concentration <0.5%.

References
  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110

    
     in Insulin Signaling." Cell. Link
    
    • Key Finding: Established the selectivity profile of PIK-75, identifying it as the most potent p110 inhibitor but noting its cross-reactivity.
  • Stronach, E. A., et al. (2011). "Biomarker Assessment of the Sensitizing Effect of the PI3K Inhibitor PIK-75 on Chemotherapy in Ovarian Cancer." Molecular Cancer Therapeutics. Link

    • Key Finding: Discusses the use of PIK-75 in overcoming resistance and its impact on DNA-PK.
  • Fan, Q. W., et al. (2006). "A Dual PI3 Kinase/mTOR Inhibitor Reveals Emergent Efficacy in Glioma." Cancer Cell. Link

    • Key Finding: Highlights the distinction between pure PI3K inhibition and dual inhibition phenotypes.
  • Fruman, D. A., et al. (2017). "The PI3K Pathway in Human Disease." Cell. Link

    • Key Finding: Comprehensive review of PI3K inhibitors, including the evolution from "dirty" tools like PIK-75 to clinical drugs like Alpelisib.

Sources

Troubleshooting

Technical Support Center: Troubleshooting PIK-75 Resistance in Long-Term Cell Culture

Welcome to the technical support center for researchers utilizing PIK-75 in long-term cell culture studies. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing PIK-75 in long-term cell culture studies. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the emergence of resistance to this potent PI3K inhibitor. Our goal is to equip you with the scientific rationale and practical methodologies to navigate this common experimental challenge.

Introduction to PIK-75 and the Challenge of Acquired Resistance

PIK-75 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and also potently inhibits DNA-dependent protein kinase (DNA-PK).[1][2][3] Its mechanism of action involves competitively binding to the ATP-binding site of the enzyme, which in turn blocks the phosphorylation of PIP2 to PIP3 and suppresses downstream signaling through effectors like AKT and mTOR.[1] This pathway is crucial for cell survival, proliferation, and metabolism, making PIK-75 a valuable tool in cancer research, particularly for tumors with PI3Kα mutations or overexpression.[1]

However, a significant hurdle in long-term studies with kinase inhibitors like PIK-75 is the development of acquired resistance. Cancer cells can adapt to the selective pressure of the drug through various genetic and non-genetic mechanisms, leading to a diminished therapeutic effect.[4][5][6][7] This guide will walk you through identifying, characterizing, and potentially overcoming PIK-75 resistance in your cell culture models.

Frequently Asked Questions (FAQs)

Q1: My PIK-75 treated cells are starting to grow at concentrations that were previously cytotoxic. How do I confirm this is acquired resistance?

A1: The first step is to quantitatively confirm the shift in drug sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of PIK-75 in your suspected resistant cell line to the original, parental cell line.

A significant increase in the IC50 value is a clear indicator of acquired resistance. It is also crucial to ensure that this is a stable phenotypic change. This can be verified by culturing the resistant cells in a drug-free medium for several passages and then re-determining the IC50. If the resistance is maintained, it suggests a stable genetic or epigenetic alteration.[8]

Q2: What are the most common mechanisms of resistance to PI3K inhibitors like PIK-75?

A2: Resistance to PI3K inhibitors is multifaceted and can be broadly categorized into two main types:

  • On-Target Resistance: This typically involves genetic alterations within the drug's target, PIK3CA (the gene encoding p110α). Secondary mutations can arise that prevent PIK-75 from binding effectively to the kinase domain.[9]

  • Off-Target Resistance (Bypass Pathways): Cancer cells can activate alternative signaling pathways to circumvent the PI3K blockade.[10][11] Common bypass mechanisms include:

    • Activation of parallel signaling pathways: Upregulation of other growth factor receptor pathways (e.g., MAPK/ERK) can reactivate downstream proliferative signals.[10][12]

    • Feedback loop reactivation: Inhibition of one part of a pathway can sometimes lead to the compensatory upregulation of another component. For instance, increased expression of other PI3K isoforms or activation of upstream receptor tyrosine kinases (RTKs) can restore pathway signaling.[13]

    • Non-genetic mechanisms: Cells can enter a drug-tolerant state through epigenetic changes or altered transcriptional programs without any genetic mutations.[4][5][6][[“]] These changes can sometimes be reversible.

Q3: How can I begin to investigate the mechanism of resistance in my cell line?

A3: A systematic approach is key. Start by assessing the most direct possibilities and then broaden your investigation. A logical workflow would be:

  • Confirm Target Engagement: First, ensure that PIK-75 is still able to inhibit its target in the resistant cells.

  • Investigate On-Target Mechanisms: Sequence the PIK3CA gene to look for secondary mutations.

  • Explore Off-Target Mechanisms: Analyze key nodes of parallel and downstream signaling pathways.

The following troubleshooting guides will provide detailed protocols for each of these steps.

Troubleshooting Guides

Problem 1: Decreased Efficacy of PIK-75 in Long-Term Culture

This is often the first sign of emerging resistance. The primary goal is to determine if the drug is still engaging its target and inhibiting the PI3K pathway.

dot

cluster_observation Observation cluster_troubleshooting Troubleshooting Workflow cluster_conclusion Potential Conclusions Decreased_Efficacy Decreased PIK-75 Efficacy Confirm_Resistance Confirm Resistance (IC50 Shift) Decreased_Efficacy->Confirm_Resistance Assess_Target_Engagement Assess Target Engagement (p-AKT Levels) Confirm_Resistance->Assess_Target_Engagement Investigate_On_Target Investigate On-Target Mechanisms (Sequencing) Assess_Target_Engagement->Investigate_On_Target If p-AKT is not decreased Investigate_Off_Target Investigate Off-Target Mechanisms (Western Blotting) Assess_Target_Engagement->Investigate_Off_Target If p-AKT is decreased Ineffective_Drug Ineffective Drug or Experimental Error Assess_Target_Engagement->Ineffective_Drug If p-AKT is not decreased and no mutation found On_Target_Resistance On-Target Resistance (e.g., PIK3CA mutation) Investigate_On_Target->On_Target_Resistance Bypass_Pathway_Activation Bypass Pathway Activation (e.g., MAPK upregulation) Investigate_Off_Target->Bypass_Pathway_Activation

Caption: Troubleshooting workflow for decreased PIK-75 efficacy.

This protocol will allow you to determine if PIK-75 is still inhibiting the phosphorylation of AKT, a key downstream effector of PI3K.

  • Cell Seeding and Treatment:

    • Seed both parental and resistant cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PIK-75 concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection system.

Interpreting the Results:

Outcome in Resistant Cells Potential Interpretation Next Steps
p-AKT levels are NOT reduced by PIK-75 The drug is no longer effectively inhibiting PI3K. This could be due to on-target mutations preventing drug binding.Proceed to Problem 2: Investigating On-Target Resistance .
p-AKT levels ARE reduced by PIK-75 The drug is still engaging its target, but the cells are surviving through alternative mechanisms.Proceed to Problem 3: Investigating Off-Target Resistance .
Problem 2: Investigating On-Target Resistance

If you've determined that PIK-75 is no longer inhibiting p-AKT phosphorylation in your resistant cells, the next logical step is to investigate for mutations in the drug's target, PIK3CA.

  • Genomic DNA Extraction:

    • Harvest parental and resistant cells.

    • Extract genomic DNA using a commercially available kit, following the manufacturer's protocol.

  • PCR Amplification:

    • Design primers to amplify the coding regions of the PIK3CA gene, particularly the kinase and helical domains where resistance mutations are often found.

    • Perform PCR to amplify these regions from the genomic DNA of both parental and resistant cells.

  • Sanger Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

    • Analyze the sequencing data to identify any nucleotide changes in the resistant cells compared to the parental cells.

  • Next-Generation Sequencing (NGS) (Optional but Recommended):

    • For a more comprehensive analysis, consider targeted NGS of the PIK3CA gene. This can detect mutations present in a smaller subpopulation of the resistant cells.

Interpreting the Results:

  • No mutations found: While on-target mutations are a common cause of resistance, their absence suggests you should re-evaluate your target engagement data or consider other less common on-target mechanisms like gene amplification.

  • Mutation identified: If a mutation is found, you will need to validate its functional significance. This can be done by introducing the mutation into the parental cells and assessing their sensitivity to PIK-75.

Problem 3: Investigating Off-Target Resistance

If PIK-75 still inhibits p-AKT, but the cells are resistant, they are likely using "bypass" pathways to survive.

dot

cluster_upstream Upstream Signaling cluster_mapk_pathway MAPK Pathway RTKs Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTKs->PI3K RAS RAS RTKs->RAS AKT AKT PI3K->AKT PIK-75 blocks here mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: PI3K and MAPK signaling pathways.

This protocol uses Western blotting to examine the activation state of key proteins in common bypass pathways.

  • Experimental Setup:

    • Culture parental and resistant cells with and without PIK-75 treatment as described in the target engagement protocol.

  • Western Blot Analysis:

    • Perform Western blotting as previously described, but use a panel of antibodies to probe for key signaling nodes in parallel pathways. Recommended antibodies include:

      • MAPK Pathway: phospho-ERK1/2 (p-ERK), total ERK1/2

      • Upstream RTKs: phospho-EGFR, total EGFR; phospho-HER2, total HER2 (select based on the cancer cell type)

      • Other PI3K isoforms: p110β, p110δ (if suspected isoform switching)

      • Downstream of mTOR: phospho-S6 Ribosomal Protein (p-S6), total S6

Interpreting the Results:

Observation in Resistant Cells (under PIK-75 treatment) Potential Interpretation Next Steps
Increased p-ERK levels Activation of the MAPK pathway is compensating for PI3K inhibition.[12]Consider combination therapy with a MEK or ERK inhibitor.
Increased phosphorylation of an RTK Feedback activation of an upstream receptor is reactivating downstream signaling.[13]Investigate the cause of RTK activation and consider co-treatment with an appropriate RTK inhibitor.
Increased expression of other PI3K isoforms The cells may have switched their reliance to a different PI3K isoform that is less sensitive to PIK-75.Test the efficacy of pan-PI3K inhibitors or inhibitors specific to the upregulated isoform.
Sustained p-S6 levels despite p-AKT inhibition mTORC1 may be activated through an AKT-independent mechanism.Investigate upstream regulators of mTORC1, such as the MAPK pathway.

Best Practices for Long-Term Cell Culture Studies with Kinase Inhibitors

To minimize the chances of developing resistance and to ensure the reproducibility of your results, adhere to the following best practices:

  • Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.[15]

  • Maintain Early Passage Stocks: Cryopreserve low-passage stocks of your parental cell lines. If you suspect resistance or other issues, you can return to these original stocks.[15]

  • Consistent Culture Conditions: Use the same media formulation, serum batch, and incubator conditions throughout your experiments to minimize variability.[15][16][17]

  • Document Everything: Keep meticulous records of passage numbers, media changes, drug concentrations, and any observations about cell morphology or growth rates.[15]

  • Developing Resistant Cell Lines: When intentionally developing a resistant cell line, use a stepwise dose escalation approach. Start with a low concentration of PIK-75 and gradually increase it as the cells adapt.[11][18][19]

Concluding Remarks

Troubleshooting PIK-75 resistance requires a systematic and evidence-based approach. By carefully confirming resistance, assessing target engagement, and investigating both on-target and off-target mechanisms, researchers can gain valuable insights into the adaptive capabilities of cancer cells. The protocols and guidelines provided here serve as a comprehensive resource to navigate the complexities of acquired drug resistance and to design more effective experimental strategies.

References

  • Vara, J. Á. F., et al. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers (Basel). Available from: [Link]

  • Juric, D., et al. (2024). Abstract LB449: Strategies to overcome resistance to PI3Kalpha-selective inhibitors mediated by acquired alterations in the PI3K/AKT pathway. AACR Journals. Available from: [Link]

  • Le, X., et al. (2018). Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. Oncotarget. Available from: [Link]

  • Westin, J. R., & Kurzrock, R. (2024). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. Cancers (Basel). Available from: [Link]

  • Pisco, A. O., & Huang, S. (2015). The genetic/non-genetic duality of drug 'resistance' in cancer. PLoS Biology. Available from: [Link]

  • Eberlein, C. A., et al. (2009). PI3K Pathway Activation Mediates Resistance to MEK Inhibitors in KRAS Mutant Cancers. Cancer Research. Available from: [Link]

  • Jacob, A., & Pethusamy, K. (2023). A Nexus between Genetic and Non-Genetic Mechanisms Guides KRAS Inhibitor Resistance in Lung Cancer. Cancers (Basel). Available from: [Link]

  • Google DeepMind. (2024). Do non-genetic mechanisms play a significant role in therapeutic resistance in cancer? Google DeepMind.
  • Hishinuma, I., et al. (1993). Development of resistance against protein-kinase inhibitors in long-term protein-free culture. Cell Structure and Function. Available from: [Link]

  • Zhang, L., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. American Journal of Cancer Research. Available from: [Link]

  • Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Available from: [Link]

  • Vasan, N., et al. (2020). Non-Genetic Mechanisms of Therapeutic Resistance in Cancer. Frontline Genomics. Available from: [Link]

  • Kural, M., & Gure, A. O. (2021). Genetic and Non-Genetic Mechanisms Underlying Cancer Evolution. Cancers (Basel). Available from: [Link]

  • Zhang, L., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. PubMed. Available from: [Link]

  • Furet, P., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules. Available from: [Link]

  • Lotan, T. L., et al. (2013). Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer. Clinical Cancer Research. Available from: [Link]

  • Network of Cancer Research. (2020). PIK-75 is a Reversible DNA-PK and p110α Selective Inhibitor. Network of Cancer Research. Available from: [Link]

  • van der Mijn, J. C., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers (Basel). Available from: [Link]

  • Excel Scientific. (2025). Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. Excel Scientific. Available from: [Link]

  • Baffert, F., et al. (2013). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. ACS Chemical Biology. Available from: [Link]

  • GMP Plastics. (2025). Best Practices for Preparing and Maintaining Cell Culture Environments. GMP Plastics. Available from: [Link]

  • Zhang, L., et al. (2022). (PDF) PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Prolonged exposure to EGFR tyrosine kinase inhibitors (EGFR TKIs)... ResearchGate. Available from: [Link]

  • Li, W., et al. (2023). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. Cancer Communications. Available from: [Link]

  • Liu, Y., et al. (2024). Understanding the dynamics of TKI-induced changes in the tumor immune microenvironment for improved therapeutic effect. Journal for ImmunoTherapy of Cancer. Available from: [Link]

  • ResearchGate. (2025). (PDF) PIK75 effectively reverses PI3K‒AKT activation caused by palbociclib resistance and synergistically inhibits the progression of esophageal squamous cell carcinoma. ResearchGate. Available from: [Link]

  • Prasad, G., et al. (2012). Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma. PNAS. Available from: [Link]

  • Isobe, K., et al. (2016). The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line. Oncotarget. Available from: [Link]

  • Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience. Available from: [Link]

  • O'Neill, A. J., et al. (2016). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology. Available from: [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available from: [Link]

  • News-Medical. (2025). Redefining target engagement with new strategies in drug discovery. News-Medical. Available from: [Link]

  • Guo, H., et al. (2011). Using Tandem Mass Spectrometry in Targeted Mode to Identify Activators of Class IA PI3K in Cancer. Science Signaling. Available from: [Link]

  • Janku, F., et al. (2015). Drugging PI3K in cancer: refining targets and therapeutic strategies. Current Opinion in Pharmacology. Available from: [Link]

  • Vara, J. Á. F., et al. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PubMed. Available from: [Link]

Sources

Optimization

Strategies to enhance the bioavailability of PIK-75 for in vivo studies.

Topic: Strategies to Enhance the Bioavailability of PIK-75 for In Vivo Studies Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist (Ph.D.) Welcome to the PIK-75 Technical Support Hub Subject...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Enhance the Bioavailability of PIK-75 for In Vivo Studies

Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist (Ph.D.)

Welcome to the PIK-75 Technical Support Hub

Subject: Overcoming Solubility, Stability, and Toxicity Barriers in Preclinical Models.

You are likely here because PIK-75 is a highly potent inhibitor of p110


  and DNA-PK , yet it fails consistently in animal models due to "drug-like" property deficits. It precipitates in aqueous buffers, clears rapidly from plasma, or induces sudden toxicity.

This guide is not a generic overview. It is a troubleshooting system designed to stabilize your compound and validate your in vivo data.

Quick Navigation
Module 1: Formulation Troubleshooting

The Issue: PIK-75 is a hydrophobic hydrochloride salt with a nitro-group and hydrazone linkage. It dissolves in DMSO but crashes out immediately upon contact with saline or PBS, causing embolisms (IV) or local irritation/poor absorption (IP).

Standard Protocol Failure:

“I mixed 5% DMSO stock with 95% PBS, and the solution turned cloudy.” Diagnosis: Immediate precipitation. The compound is now a suspension, not a solution. Bioavailability is effectively zero.

The Solution: Cyclodextrin Complexation

We recommend abandoning simple co-solvent systems (PEG/Tween) in favor of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. This encapsulates the hydrophobic drug core, preventing precipitation in aqueous environments.

Protocol: PIK-75 Solubilization for IP/IV Injection

ComponentFunctionFinal Concentration
PIK-75 Active Agent1 - 5 mg/mL
DMSO Primary Solvent2% - 5% (v/v)
HP-

-CD
Solubilizing Excipient20% - 30% (w/v) in Saline
HCl / NaOH pH AdjustmentTarget pH 4.5 - 5.5

Step-by-Step Preparation:

  • Prepare Vehicle: Dissolve HP-

    
    -CD (e.g., 30g) in 0.9% Saline (100mL). Filter sterilize (0.22 
    
    
    
    m).
  • Dissolve Drug: Dissolve PIK-75 powder in 100% anhydrous DMSO to a concentration 20x higher than your final target.

  • Complexation (Critical Step):

    • Place the HP-

      
      -CD vehicle on a magnetic stirrer (high speed, creating a vortex).
      
    • Slowly add the DMSO-drug solution dropwise into the vortex.

    • Do not bolus add.

  • Sonication: If slight turbidity occurs, sonicate in a water bath at 37°C for 10–15 minutes until clear.

  • pH Check: Check pH. If >6.0, the hydrazone linkage may hydrolyze. Adjust to pH 5.0 using dilute HCl if necessary.

Module 2: Route & Dosing Strategy

The Issue: PIK-75 exhibits a narrow therapeutic window.[1][2] It targets p110


 (insulin signaling) and DNA-PK (DNA repair). Overdosing leads to hyperglycemia and death; underdosing leads to rapid clearance.
Pharmacokinetic (PK) Optimization

Q: Can I administer PIK-75 orally (PO)? A: Not Recommended. The hydrazone linkage in PIK-75 is susceptible to hydrolysis in the acidic environment of the stomach. Furthermore, its permeability is limited. Use Intraperitoneal (IP) or Intravenous (IV) routes for reliable systemic exposure.

Q: What is the safe starting dose? A:

  • Efficacy Threshold: 1 mg/kg to 2 mg/kg (Daily).

  • Toxicity Threshold: >5 mg/kg often results in weight loss >15% or lethality in mice.

  • Half-Life (

    
    ):  Extremely short (<1 hour in plasma for free drug).
    

Visualizing the Toxicity/Efficacy Balance:

PIK75_Dosing_Logic Start Define Dosing Regimen Route Select Route Start->Route Oral Oral (PO) High Risk of Hydrolysis Route->Oral Systemic IP or IV Preferred Route->Systemic Dose Dose Selection Systemic->Dose Low 1-2 mg/kg Therapeutic Window Dose->Low High >5 mg/kg Insulin Resistance/Toxicity Dose->High Monitor Mandatory Monitoring Low->Monitor High->Monitor Action Measure Blood Glucose & Body Weight Monitor->Action

Figure 1: Decision logic for PIK-75 administration. Note the critical checkpoint at dosing selection to avoid metabolic toxicity.

Module 3: Advanced Delivery Systems

The Issue: Even with Cyclodextrin, the half-life is short. For tumor targeting, you need to protect the drug from rapid metabolism and clearance.

Recent Breakthroughs (2024-2025): Recent literature highlights the use of Organic Core High-Density Lipoprotein-Like Nanoparticles (oc-HDL NPs) .[3] This system mimics natural HDL, targeting the SR-B1 receptor often overexpressed in cancer cells, significantly improving the therapeutic index.[4]

Comparison of Vehicles:

FeatureDMSO/PBS (Standard)HP-

-CD (Recommended)
Lipid Nanoparticles (Advanced)
Solubility Poor (Precipitates)Good (Encapsulated)Excellent (Lipid Core)
Stability Low (<30 mins)Moderate (Hours)High (Days)
Toxicity High (Embolism risk)Low (Renally cleared)Low (Biocompatible)
Tumor Accumulation MinimalPassive DiffusionActive Targeting (SR-B1)

Implementation Strategy: If you lack the chemistry to synthesize oc-HDL NPs, utilize Pegylated Liposomes .

  • Lipid Ratio: DSPC:Cholesterol:DSPE-PEG2000 (55:40:5).

  • Loading Method: Thin-film hydration followed by extrusion.

  • Result: This extends the circulation time (

    
    ) from minutes to hours.
    
Module 4: Experimental Validation Protocols
Protocol A: In Vivo Glucose Tolerance Test (Safety Check)

Since PIK-75 inhibits p110


 (the insulin-responsive PI3K isoform), you must monitor for hyperglycemia.
  • Fast mice for 4–6 hours.

  • Administer PIK-75 (IP/IV) at therapeutic dose.

  • Wait 1 hour.

  • Administer Glucose (2 g/kg, IP).

  • Measure Blood Glucose at 0, 15, 30, 60, and 120 mins via tail vein.

    • Pass Criteria: Glucose returns to baseline <120 mins.

    • Fail Criteria: Sustained hyperglycemia >120 mins (Indicates dose is too high).

Protocol B: Pharmacodynamic (PD) Marker Validation

Verify the drug is actually working in the tissue.

Workflow Visualization:

PD_Validation Harvest Harvest Tumor (1-2h post-dose) Lysis Lysis w/ Phosphatase Inhibitors Harvest->Lysis Western Western Blot Analysis Lysis->Western Target1 p-Akt (Ser473) (Primary Readout) Western->Target1 Target2 p-DNA-PKcs (Secondary Readout) Western->Target2 Target3 Cleaved Caspase-3 (Apoptosis Marker) Western->Target3

Figure 2: Pharmacodynamic validation workflow. p-Akt reduction confirms p110


 inhibition; Cleaved Caspase-3 confirms the unique apoptotic mechanism of PIK-75.
References
  • Original Characterization & Toxicity

    • Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma.
    • Source: PNAS (2012).
    • Note: This paper establishes the toxicity profile and the necessity for careful dosing.
  • Advanced Nanoparticle Formulation (2024/2025)

    • Encapsulation and Delivery of the Kinase Inhibitor PIK-75 by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1.[1][2][3][4]

    • Source: ACS Applied M
    • Note: The definitive guide for overcoming PIK-75 solubility via nanotech.
  • Efficacy & Dosing in Leukemia Models

    • Kinase inhibitor screen identifies PIK-75 as being able to downregulate Mcl-1 and induce apoptosis in AML.[5]

    • Source: Blood (2013).
    • Note: Valid
  • General Solubility Strategies

    • Pharmacokinetic Boosting of Kinase Inhibitors.[6]

    • Source: Pharmaceutics (2023).

Disclaimer: PIK-75 is a chemical probe, not a clinical drug candidate. These protocols are intended for research use only (RUO) to enable mechanistic studies in animal models.

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of PIK-75 to other PI3K inhibitors like PIK-90 and LY294002.

Executive Summary: The "Dirty" Truth About PI3K Inhibitors In the landscape of phosphoinositide 3-kinase (PI3K) inhibition, the choice of reagent dictates the validity of your biological conclusion. While LY294002 is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dirty" Truth About PI3K Inhibitors

In the landscape of phosphoinositide 3-kinase (PI3K) inhibition, the choice of reagent dictates the validity of your biological conclusion. While LY294002 is the historical standard, its lack of specificity renders it obsolete for precise mechanistic studies. PIK-75 offers exceptional potency against the p110


 isoform but carries a critical, often overlooked "hidden variable"—potent DNA-PK inhibition—that can confound apoptosis assays. PIK-90  serves as a more balanced, though less potent, tool for dissecting 

isoform dependency without the confounding mTOR blockade seen in other inhibitors like PI-103.

The Application Scientist’s Verdict:

  • Use PIK-75 only when you require picomolar affinity for p110

    
     and have controlled for DNA damage response (DDR) pathways.
    
  • Use PIK-90 for distinguishing p110

    
    /
    
    
    
    signaling from mTOR-dependent feedback loops.
  • Retire LY294002 for primary discovery; use it only as a legacy control, acknowledging its off-target activity on BET bromodomains and CK2.

Mechanistic Profiles & Selectivity Analysis

PIK-75: The Potent "Double Agent"

PIK-75 is an imidazopyridine inhibitor.[1][2] It is frequently cited as a p110


-selective inhibitor, and chemically, this is true regarding the PI3K family. It binds p110

in a non-ATP-competitive mode (unlike most others), locking the kinase in a specific conformation.
  • The Trap: PIK-75 is an equipotent inhibitor of DNA-PK (DNA-dependent protein kinase). In many cell lines, the cytotoxicity observed with PIK-75 is driven by the collapse of DNA repair mechanisms (NHEJ) rather than PI3K/Akt suppression.

  • Key Application: Useful for studying insulin signaling (highly p110

    
     dependent) but dangerous in oncology screens unless DNA-PK effects are deconvoluted.
    
PIK-90: The Isoform Discriminator

PIK-90 is an imidazopyridine similar to PIK-75 but structurally distinct enough to alter its selectivity profile.

  • The Profile: It inhibits p110

    
     and p110
    
    
    
    but spares p110
    
    
    and p110
    
    
    at moderate concentrations.[3][4] Crucially, it does not significantly inhibit mTOR or DNA-PK at effective PI3K inhibitory concentrations.
  • Key Application: Ideal for distinguishing between Class IA PI3K activity and downstream mTORC1 activity.

LY294002: The Promiscuous Legacy

A morpholine derivative of quercetin.

  • The Flaw: It is a reversible, ATP-competitive inhibitor with low potency (micromolar range). Its off-target profile is extensive, inhibiting Casein Kinase 2 (CK2), mTOR, and BET bromodomains (BRD2/3/4).

  • Impact: Transcriptional changes observed with LY294002 may be due to epigenetic modulation (BET inhibition) rather than kinase signaling.

Quantitative Performance Data

The following table aggregates IC50 values from cell-free kinase assays. Note the orders of magnitude difference between PIK-75 and LY294002.

Target KinasePIK-75 (nM)PIK-90 (nM)LY294002 (

M)
PI3K p110

5.8 11 1.4
PI3K p110

1,300350~1.0
PI3K p110

7618~1.0
PI3K p110

51058~1.0
DNA-PK 2.0 >10,000~1.0
mTOR >10,000>10,000~1.0
CK2 >10,000>10,0000.098

Data synthesized from Knight et al. (2006) and Chaussade et al. (2007).

Visualization: Signaling Pathways & Inhibitor Logic

Diagram 1: The Mechanism of Action & Off-Target Map

This diagram illustrates the PI3K/Akt pathway and explicitly maps where each inhibitor strikes, highlighting the "danger zones" of off-target effects.

PI3K_Pathway_Inhibition RTK RTK / GPCR p110a p110α RTK->p110a p110g p110γ RTK->p110g p110b p110β/δ RTK->p110b PIP2 PIP2 PIP3 PIP3 AKT AKT (PKB) PIP3->AKT p110a->PIP3 Phosphorylation p110g->PIP3 p110b->PIP3 mTOR mTORC1 AKT->mTOR DNAPK DNA-PK (DNA Repair) BET BET Bromodomains (Epigenetics) PIK75 PIK-75 (Potent) PIK75->p110a PIK75->DNAPK High Potency Off-Target PIK90 PIK-90 PIK90->p110a PIK90->p110g LY29 LY294002 (Legacy) LY29->p110a LY29->p110b LY29->mTOR LY29->DNAPK LY29->BET Epigenetic Artifact

Caption: PIK-75 exhibits dual-inhibition of p110


 and DNA-PK.[1][5] LY294002 shows broad, non-selective inhibition including epigenetic targets (BET).
Diagram 2: Inhibitor Selection Workflow

A decision tree for researchers to select the correct molecule.

Inhibitor_Selection Start Start: Define Goal Q1 Is p110α specificity critical? Start->Q1 Q2 Is DNA Repair/Apoptosis the endpoint? Q1->Q2 Yes Q3 Are you distinguishing isoforms (α vs β)? Q1->Q3 No Res1 Use PIK-75 (Must control for DNA-PK) Q2->Res1 No (Signaling only) Res2 Use Alpelisib (BYL719) or A66 (Cleaner) Q2->Res2 Yes (Avoid false positives) Res3 Use PIK-90 Q3->Res3 Yes (α/γ focus) Res4 Do NOT use LY294002 (Too dirty) Q3->Res4 General Screening

Caption: Selection logic emphasizing the avoidance of PIK-75 in apoptosis assays where DNA-PK inhibition could confound results.

Experimental Protocols & Application Notes

A. Solubility & Handling (The "Gotchas")
  • PIK-75 Instability: PIK-75 is hydrophobic and prone to precipitation in aqueous media.

    • Protocol: Dissolve stock in 100% DMSO to 10 mM. Aliquot and store at -80°C.

    • Working Solution: Do not serial dilute in PBS. Dilute directly from DMSO stock into the culture medium immediately prior to use to prevent crash-out.

    • Stability:[6] PIK-75 is sensitive to moisture.[6] Discard aliquots after 3 freeze-thaw cycles.

  • LY294002 Half-Life: LY294002 has a short half-life in culture media (~1-2 hours) due to aryl-halide instability.

    • Protocol: For long-term assays (24h+), replenish the media with fresh inhibitor every 3-4 hours, or the suppression of Akt will be lost, leading to "rebound phosphorylation."

B. Validated Western Blotting Protocol (Akt Pathway)

To confirm target engagement, you must assess the phosphorylation status of Akt.

  • Cell Seeding: Seed cells (e.g., HeLa or MCF7) to reach 70% confluency.

  • Starvation: Serum-starve cells for 4-16 hours (cell line dependent) to reduce basal Akt noise.

  • Inhibitor Treatment:

    • PIK-75: Treat with 10 - 100 nM for 1 hour. (Note: >500 nM begins to hit off-targets).

    • PIK-90: Treat with 0.5 - 1.0

      
      M  for 1 hour.
      
    • LY294002: Treat with 10 - 50

      
      M  for 1 hour.
      
  • Stimulation: Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes in the presence of the inhibitor.

  • Lysis: Lyse immediately on ice using RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Orthovanadate/NaF). Crucial: Phosphorylation is labile; keep cold.

  • Detection Targets:

    • p-Akt (Thr308): Direct readout of PDK1 (PI3K-dependent).

    • p-Akt (Ser473): Readout of mTORC2/DNA-PK activity. Note: PIK-75 will obliterate this signal potently due to dual inhibition of p110

      
       and DNA-PK.
      
    • Total Akt: Loading control.

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell.

  • Chaussade, C., et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling."[7] Biochemical Journal.

  • Gharbi, S. I., et al. (2007). "Exploring the specificity of the PI3K family inhibitor LY294002." Biochemical Journal.

  • Dittmann, A., et al. (2014). "The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains."[8] ACS Chemical Biology.[8][9]

  • Fan, Q. W., et al. (2006). "A dual phosphoinositide-3-kinase alpha/mTOR inhibitor cooperates with blockade of epidermal growth factor receptor in PTEN-mutant glioma." Cancer Research.

Sources

Comparative

A Comparative Guide to PIK-75 and Other p110 Isoform-Selective Inhibitors

For researchers in oncology, immunology, and cell signaling, the precise dissection of cellular pathways is paramount. The Phosphoinositide 3-Kinase (PI3K) signaling cascade is a central hub regulating cell growth, proli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology, immunology, and cell signaling, the precise dissection of cellular pathways is paramount. The Phosphoinositide 3-Kinase (PI3K) signaling cascade is a central hub regulating cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has made it a prime therapeutic target.[1][2] However, the PI3K family is composed of several classes and isoforms, each with distinct physiological roles. This guide provides a detailed comparison of PIK-75, an early and well-characterized p110α-selective inhibitor, with other inhibitors that target specific isoforms of Class I PI3Ks (p110α, p110β, p110δ, and p110γ), offering field-proven insights into their utility and experimental application.

The Rationale for Isoform Selectivity in PI3K Inhibition

The Class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit. There are four Class I catalytic isoforms: p110α and p110β are ubiquitously expressed and central to insulin signaling and cell growth, while p110δ and p110γ are found predominantly in hematopoietic cells, where they regulate immune responses.[1][3][4]

The specific roles of these isoforms in disease provide a strong rationale for developing selective inhibitors:

  • p110α (encoded by PIK3CA) : Activating mutations in PIK3CA are among the most common genetic alterations in solid tumors, making p110α a key target in oncology.[4][5]

  • p110β : This isoform becomes critical for tumor cell survival in cancers with the loss of the tumor suppressor PTEN.[4]

  • p110δ and p110γ : Their restricted expression in leukocytes makes them attractive targets for treating B-cell malignancies and autoimmune or inflammatory diseases, with potentially fewer side effects in other tissues.[3][6][7][8]

Early "pan-PI3K" inhibitors, which target all four isoforms, demonstrated clinical activity but were often accompanied by significant toxicities due to the broad inhibition of essential signaling pathways.[4][9] This underscored the need for isoform-selective agents to achieve a wider therapeutic window by targeting the specific isoform driving the pathology.

Below is a diagram illustrating the central role of Class I PI3K isoforms in the signaling pathway.

PI3K_Pathway cluster_PI3K Class I PI3K RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GPCR G-Protein Coupled Receptor (GPCR) p110g p110γ GPCR->p110g p110a p110α RAS->p110a p110b p110β RAS->p110b p110d p110δ RAS->p110d PIP3 PIP3 p110a->PIP3 p110b->PIP3 p110d->PIP3 p110g->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K Activation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Survival, Proliferation mTORC1->Downstream caption PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway initiated by various receptors.

Deep Dive: PIK-75

PIK-75 was one of the first small molecules identified with significant selectivity for the p110α isoform.[10][11] While largely a research tool now, its characterization provided crucial insights into the feasibility and effects of isoform-selective inhibition.

Mechanism and Selectivity: PIK-75 exhibits potent inhibition of p110α with an IC50 of 5.8 nM in cell-free assays.[12][13] Its selectivity over p110β is pronounced (>200-fold), but it shows less selectivity against p110γ (IC50 = 76 nM) and p110δ (IC50 = 510 nM).[12][13]

A key distinguishing feature of PIK-75 is its unusual binding mechanism. Unlike most kinase inhibitors that compete with ATP, PIK-75 is non-competitive with respect to ATP and competitive with the lipid substrate, phosphatidylinositol (PI).[12][14] This unique mode of action is conferred by its interaction with non-conserved amino acids in the p110α kinase domain, particularly Ser773.[10][14]

Off-Target Activity: A critical consideration when using PIK-75 is its potent off-target activity, most notably against DNA-dependent protein kinase (DNA-PK), with an IC50 of 2 nM.[12][13] This activity can confound experimental results, making it difficult to attribute observed cellular effects solely to p110α inhibition.[11][15] This limitation has led to its replacement in many applications by newer, more selective inhibitors.

Comparative Analysis of p110 Isoform-Selective Inhibitors

The field has advanced significantly since the development of PIK-75. Below is a comparison with current, more selective inhibitors for each Class I isoform.

p110α-Selective Inhibitors
  • Alpelisib (BYL719): An FDA-approved inhibitor, Alpelisib is highly selective for p110α and is used to treat PIK3CA-mutated breast cancer.[16] It provides a much cleaner pharmacological profile than PIK-75 for studying p110α-dependent signaling.

  • GDC-0326: A potent and highly selective p110α inhibitor used in preclinical studies, demonstrating efficacy in reducing tumor growth and metastasis in models of pancreatic neuroendocrine tumors (PanNETs).[17]

  • A66: A research compound that is significantly more selective for p110α than PIK-75 and lacks the potent off-target activities.[10][11] Studies comparing A66 and PIK-75 revealed that cell lines most sensitive to p110α inhibition often have the highest levels of p110α protein.[11]

p110β-Selective Inhibitors
  • TGX-221: A well-characterized and potent p110β-selective inhibitor (IC50 = 5 nM).[18] It is over 1000-fold more selective for p110β than p110α.[18] TGX-221 is an invaluable tool for investigating the role of p110β in PTEN-null cancers, where signaling becomes dependent on this isoform.[4][19]

  • KIN-193: A structural analog of TGX-221 with comparable potency and selectivity for p110β.[19] It has been shown to block tumor growth in vivo in PTEN-deficient cancer models.[19]

p110δ-Selective Inhibitors
  • Idelalisib (CAL-101/GS-1101): The first-in-class, FDA-approved p110δ inhibitor for treating certain B-cell malignancies.[7][20] Its high selectivity for p110δ allows for potent modulation of B-cell receptor signaling, survival, and migration with minimal impact on ubiquitously expressed isoforms.[1][7]

  • Duvelisib (IPI-145): A dual inhibitor of p110δ and p110γ.[18] This dual activity can be advantageous in certain contexts by simultaneously blocking multiple immune cell signaling pathways.[21]

Pan-Class I vs. Isoform-Selective Inhibition
  • GDC-0941 (Pictilisib): A potent pan-Class I PI3K inhibitor with nanomolar activity against p110α and p110δ, and slightly less potency against p110β and p110γ.[22][23][24] Comparing the effects of a pan-inhibitor like GDC-0941 to an isoform-selective agent is a common experimental strategy to determine if inhibiting a single isoform is sufficient to achieve a biological effect or if broader pathway suppression is required.[17][19]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of PIK-75 and other key inhibitors against the four Class I p110 isoforms. This data is essential for selecting the appropriate compound and concentration to ensure isoform-selective targeting in experiments.

Inhibitorp110α (IC50, nM)p110β (IC50, nM)p110γ (IC50, nM)p110δ (IC50, nM)Primary SelectivityKey Off-Target
PIK-75 5.8[12][13]1300[13]76[12][13]510[12][13]αDNA-PK (2 nM)[12][13]
GDC-0941 3[24]33[24]75[24]3[24]Pan (α/δ > β/γ)mTOR (low)[24]
TGX-221 >5005[18]>1000~100-500[11]β-
Idelalisib 82056021002.5δ-

Note: IC50 values can vary between studies and assay conditions. The values presented are representative.

Supporting Experimental Protocols

To ensure data integrity and reproducibility, rigorous experimental design is critical. Below are step-by-step protocols for key assays used to characterize and compare PI3K inhibitors.

Protocol 1: In Vitro PI3K Kinase Activity Assay

This assay directly measures the enzymatic activity of a purified PI3K isoform and its inhibition by a compound. The rationale is to determine the direct effect of the inhibitor on the kinase's catalytic function in a cell-free system.

Kinase_Assay_Workflow A 1. Prepare Kinase Reaction - Purified p110 enzyme - Kinase buffer (HEPES, MgCl2) - Test inhibitor (e.g., PIK-75) or DMSO B 2. Pre-incubation Incubate kinase and inhibitor for 10-20 minutes at room temp. A->B C 3. Initiate Reaction Add lipid substrate (PIP2) and ATP (e.g., [γ-32P]ATP) B->C D 4. Incubate Allow reaction to proceed for 30 minutes at room temp. C->D E 5. Stop Reaction Add strong acid (e.g., 1 M HCl) D->E F 6. Extract Phospholipids Use Chloroform/Methanol to separate lipids from aqueous phase E->F G 7. Quantify Product (PIP3) - Scintillation counting for 32P-PIP3 - ELISA-based methods F->G H 8. Data Analysis Calculate % inhibition relative to DMSO control and determine IC50 G->H caption Workflow for an In Vitro PI3K Kinase Assay

Caption: A typical workflow for an in vitro PI3K kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2).[12]

    • Dilute the purified recombinant PI3K isoform (e.g., p110α/p85α) to the desired concentration in the reaction buffer.

    • Prepare serial dilutions of the inhibitor (e.g., PIK-75) in DMSO, and then dilute into the reaction buffer. Include a DMSO-only vehicle control.

    • Prepare the lipid substrate solution (e.g., 180 µM Phosphatidylinositol, PI).[12]

    • Prepare the ATP solution (e.g., 100 µM ATP containing [γ-32P]ATP for radioactive detection).[12]

  • Assay Procedure:

    • In a microplate, add the PI3K enzyme to each well.

    • Add the serially diluted inhibitor or DMSO vehicle to the corresponding wells.

    • Pre-incubate the enzyme and inhibitor for 10-20 minutes at room temperature to allow for compound binding.[25]

    • Initiate the kinase reaction by adding the PI substrate followed by the ATP solution.

    • Incubate for 30 minutes at room temperature.[12]

    • Stop the reaction by adding 1 M HCl.[12]

  • Detection and Analysis:

    • Extract the resulting radiolabeled phospholipid product (PIP3) using a chloroform/methanol mixture.[12]

    • Quantify the amount of [32P]-PIP3 produced using liquid scintillation counting.

    • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-AKT (Cell-Based Assay)

This assay assesses the inhibitor's ability to block PI3K signaling within a cellular context. The phosphorylation of AKT, a direct downstream effector of PI3K, is a reliable biomarker of pathway activity. Measuring p-AKT (Ser473 and Thr308) provides a functional readout of target engagement.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with a PIK3CA mutation like MCF-7) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-24 hours to reduce basal PI3K signaling.

    • Pre-treat cells with various concentrations of the PI3K inhibitor (e.g., PIK-75, BYL719) or DMSO for 1-2 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL insulin or EGF) for 10-15 minutes. Include an unstimulated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins like AKT.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473 or Thr308) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and to normalize the phospho-protein signal.

Conclusion and Future Perspectives

PIK-75 was a foundational tool that helped establish the principle of p110α-selective inhibition. However, its off-target effects, particularly on DNA-PK, necessitate careful interpretation of experimental data. For contemporary research, newer generations of highly selective inhibitors such as Alpelisib (p110α), TGX-221 (p110β), and Idelalisib (p110δ) offer far greater precision.

The choice of inhibitor should be guided by the specific biological question and the genetic context of the experimental system. For instance, investigating a PIK3CA-mutant cancer would warrant a p110α-selective inhibitor, whereas studying signaling in a PTEN-deficient model would benefit from a p110β inhibitor. By understanding the selectivity profiles, mechanisms, and appropriate experimental applications of these compounds, researchers can more accurately dissect the complex roles of PI3K isoforms in health and disease.

References

  • Hayakawa, M., et al. (2007). Selective Inhibition of Phosphoinositide 3-Kinase p110α Preserves Lymphocyte Function. The Journal of Immunology. [Link]

  • Zhang, M., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. Oncogene. [Link]

  • Winkler, D. G., et al. (2013). Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs. Chemistry & Biology. [Link]

  • Network of Cancer Research. (2020). PIK-75 is a Reversible DNA-PK and p110α Selective Inhibitor. [Link]

  • Zhang, M., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. PubMed. [Link]

  • Ni, J., et al. (2012). Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anti-cancer agent. Cancer Discovery. [Link]

  • Sinyuk, M., et al. (2021). Inhibition of P110α and P110δ catalytic subunits of PI3 kinase reverses impaired arterial healing after injury in hypercholesterolemic male mice. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Berndt, A., et al. (2010). The p110δ structure: mechanisms for selectivity and potency of new PI(3)K inhibitors. Nature Chemical Biology. [Link]

  • Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]

  • Oliveira, C., et al. (2017). Specific inhibition of p110α subunit of PI3K: putative therapeutic strategy for KRAS mutant colorectal cancers. Oncotarget. [Link]

  • Berndt, A., et al. (2010). The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. Nature Chemical Biology. [Link]

  • Boyle, R. G., et al. (2012). Definition of the binding mode of a new class of phosphoinositide 3-kinase α-selective inhibitors using in vitro mutagenesis of non-conserved amino acids and kinetic analysis. Biochemical Journal. [Link]

  • Boyle, R. G., et al. (2016). Isoform-Selective Inhibition of Phosphoinositide 3-Kinase: Identification of a New Region of Nonconserved Amino Acids Critical for p110 Inhibition. ResearchGate. [Link]

  • Puri, K. D., & Gold, M. R. (2012). Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies. Frontiers in Immunology. [Link]

  • Soler, A., et al. (2016). Therapeutic Benefit of Selective Inhibition of p110α PI3-Kinase in Pancreatic Neuroendocrine Tumors. Clinical Cancer Research. [Link]

  • Jamieson, S., et al. (2011). A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types. Biochemical Journal. [Link]

  • Ni, J., et al. (2012). functional characterization of an isoform-selective inhibitor of Pi3K-p110b as a Potential anticancer agent. AACR Journals. [Link]

  • Nieswandt, B., et al. (2021). The PI3Kδ Inhibitor Idelalisib Diminishes Platelet Function and Shows Antithrombotic Potential. Cells. [Link]

  • Zhang, M., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules. [Link]

  • Msaouel, P., et al. (2020). PI3K inhibitors: review and new strategies. RSC Publishing. [Link]

  • Hartford, C. M., et al. (2010). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Neuro-Oncology. [Link]

  • Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics. [Link]

  • So, L., & Fruman, D. A. (2012). PI3K signalling in B- and T-lymphocytes: new developments and therapeutic advances. ResearchGate. [Link]

  • ResearchGate. Cell cycle effects of GDC-0941 and PI3Ki-A/D. [Link]

  • Zhang, Y., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Journal of Hematology & Oncology. [Link]

  • Miller, B. W., & Barr, P. M. (2018). The Evolving Use of PI3 Kinase Inhibitors for the Treatment of Chronic Lymphocytic Leukemia. Current Hematologic Malignancy Reports. [Link]

  • Eyre, T. A., & Collins, G. P. (2022). PI3K inhibitors in chronic lymphocytic leukemia: where do we go from here?. Haematologica. [Link]

  • ASCO Publications. (2015). A novel natural product inhibitor for the PI3K pathway. [Link]

  • Bohn, J. P., & Wolska-Washer, A. (2022). PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia: Current Status and Future Perspectives. Cancers. [Link]

  • Sarker, D., et al. (2014). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan-Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]

  • Zhang, Q., et al. (2021). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Greenwell, I. B., & Flowers, C. R. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network. [Link]

  • Engelman, J. A., et al. (2008). Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer. PNAS. [Link]

  • Wikipedia. Phosphoinositide 3-kinase inhibitor. [Link]

  • Varghese, C., & Cocco, E. (2023). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Biomolecules. [Link]

  • Maddocks, K. J. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Journal of the Advanced Practitioner in Oncology. [Link]

  • Zhao, Y., et al. (2025). PIK75 effectively reverses PI3K‒AKT activation caused by palbociclib resistance and synergistically inhibits the progression of esophageal squamous cell carcinoma. Journal of Translational Medicine. [Link]

Sources

Validation

Cross-validation of PIK-75's effect on Akt phosphorylation in different cell lines.

Executive Summary PIK-75 is a potent, ATP-competitive imidazopyridine inhibitor primarily recognized for its high selectivity toward the p110 isoform of Class I PI3K ( nM).[1][2][3] However, unlike clinical-grade inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PIK-75 is a potent, ATP-competitive imidazopyridine inhibitor primarily recognized for its high selectivity toward the p110


 isoform  of Class I PI3K (

nM).[1][2][3] However, unlike clinical-grade inhibitors such as Alpelisib, PIK-75 exhibits a unique "dual-warhead" profile by simultaneously inhibiting DNA-PK (

nM).

This guide provides a cross-validation framework for researchers comparing PIK-75 against standard alternatives. Key Insight: While clinical inhibitors often induce cytostasis (G1 arrest), PIK-75 frequently induces apoptosis in resistant cell lines (e.g., Glioblastoma, AML) specifically because it shuts down Akt phosphorylation via two distinct convergent pathways: upstream blockade (PI3K


) and direct kinase inhibition (DNA-PK phosphorylating Akt-Ser473).

Part 1: Mechanistic Profile & Signaling Architecture

To validate PIK-75, one must understand that Akt is activated via a "two-step" phosphorylation process.

  • Thr308: Phosphorylated by PDK1 (strictly dependent on PIP3 levels generated by PI3K).

  • Ser473: Phosphorylated by mTORC2 or DNA-PK .[4]

Most PI3K inhibitors reduce Ser473 indirectly by starving mTORC2 of substrate. PIK-75 reduces Ser473 directly (via DNA-PK inhibition) and indirectly (via PI3K inhibition), resulting in a more profound silencing of the pathway than isoform-selective competitors.

Pathway Visualization (DOT)

The following diagram illustrates the dual intervention points of PIK-75 compared to Alpelisib.

PI3K_Akt_Pathway RTK RTK / GPCR PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK1 PIP3->PDK1 Recruits mTORC2 mTORC2 PIP3->mTORC2 Activates Akt_pT308 p-Akt (Thr308) PDK1->Akt_pT308 Phosphorylates Thr308 Akt_Active p-Akt (Ser473 + Thr308) MAXIMAL ACTIVATION mTORC2->Akt_Active Phosphorylates Ser473 DNAPK DNA-PK DNAPK->Akt_Active Phosphorylates Ser473 (Stress/DNA Damage) Akt_In Akt (Inactive) Akt_In->Akt_pT308 Akt_pT308->Akt_Active PIK75 PIK-75 (Dual Inhibitor) PIK75->PI3K IC50: 5.8nM PIK75->DNAPK IC50: 2.0nM Alpelisib Alpelisib (p110α Specific) Alpelisib->PI3K

Caption: PIK-75 blocks Akt activation at two nodes: upstream PI3K


 and the hydrophobic motif kinase DNA-PK.[5]

Part 2: Comparative Analysis (Benchmarking)

When designing your validation matrix, do not treat PIK-75 as interchangeable with other PI3K inhibitors. It is a "chemical probe," not a clinical candidate, due to its off-target toxicity profile.

Table 1: Inhibitor Profile Comparison
FeaturePIK-75 Alpelisib (BYL719) Wortmannin GDC-0941 (Pictilisib)
Primary Target p110

p110

Pan-PI3KPan-PI3K
p110

IC

5.8 nM ~5 nM~5 nM3 nM
Major Off-Target DNA-PK (2 nM) MinimalmTOR / DNA-PKMinimal
Mechanism Reversible, ATP-competitiveReversible, ATP-competitiveIrreversible (Covalent)Reversible
Cellular Outcome Apoptosis (strong)Cytostasis (G1 Arrest)Transient InhibitionCytostasis
Solubility Low (DMSO required)HighLow (Unstable)Moderate
Cross-Validation Across Cell Lines

To validate PIK-75 efficacy, select cell lines with distinct genetic backgrounds.

Cell LineGenetic ContextPIK-75 Expected ResponseComparative Note
HCT116 PIK3CA Mutant (H1047R)High Sensitivity. <100 nM abolishes p-Akt.Comparable to Alpelisib.[6][7][8]
Jurkat PTEN NullModerate Sensitivity. Requires higher dose to overcome loss of phosphatase.PIK-75 often outperforms Alpelisib here due to DNA-PK suppression of Ser473.
A549 KRAS MutantResistant to PI3K mono-therapy. PIK-75 may induce death where Alpelisib fails, due to off-target CDK/DNA-PK effects.
U87MG Glioblastoma (PTEN mut)Apoptotic. PIK-75 is uniquely effective in Glioma vs. other PI3K inhibitors (See Fan et al.).

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to differentiate between a "false positive" (general toxicity) and specific pathway inhibition.

Workflow: Phospho-Akt Western Blot Validation

Objective: Quantify reduction in p-Akt (Ser473) and p-Akt (Thr308) relative to Total Akt.[4]

Reagents & Preparation[2]
  • Lysis Buffer (Critical): RIPA buffer supplemented with Sodium Orthovanadate (1mM) and Sodium Fluoride (10mM) . Without these, endogenous phosphatases will strip phosphates during lysis, creating false efficacy data.

  • Controls:

    • Negative:[8] DMSO (0.1%).

    • Positive: Wortmannin (1

      
      M) or Alpelisib (1 
      
      
      
      M).
    • Rescue Check: Insulin stimulation (100 nM for 15 min) post-starvation.

Step-by-Step Methodology
  • Seeding: Plate cells (e.g., HCT116) at 70% confluency.

  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 12 hours to reduce basal noise.

  • Treatment:

    • Treat with PIK-75 dose curve: 1 nM, 10 nM, 100 nM, 1

      
      M .
      
    • Incubation time: 1 to 3 hours (PIK-75 acts rapidly; long incubations >24h may reflect secondary apoptosis rather than direct signaling blockade).

  • Stimulation: Add Insulin (100 nM) for the final 15 minutes to maximize dynamic range.

  • Harvest & Blot:

    • Probe membrane for p-Akt (Ser473) first (Signal is usually weaker).

    • Strip and re-probe for p-Akt (Thr308) .

    • Normalize to Total Akt (not just Beta-Actin, to account for Akt degradation).

Experimental Logic Flow (DOT)

Protocol_Flow cluster_QC Quality Control Check Start Cell Seeding (70% Confluent) Starve Serum Starvation (12h, 0.5% FBS) Start->Starve Treat PIK-75 Treatment (1h - 3h) Starve->Treat Stim Insulin Pulse (15 min) Treat->Stim Lysis Lysis + Phosphatase Inhibitors (Na3VO4, NaF) Stim->Lysis Blot Western Blot (Ser473 / Thr308) Lysis->Blot QC Is Total Akt stable? Blot->QC

Caption: Standardized workflow for assessing PI3K inhibitor potency with insulin stimulation.

Part 4: Troubleshooting & Optimization

1. "I see p-Akt reduction, but cells aren't dying."

  • Cause: In PIK3CA-mutant cells, PI3K inhibition often causes G1 arrest (cytostasis), not death.

  • Validation: Perform a Cell Cycle analysis (Flow Cytometry/PI staining). If PIK-75 fails to kill, check if the concentration is <100 nM. At >500 nM, DNA-PK inhibition usually triggers apoptosis.

2. "Total Akt levels are dropping."

  • Cause: High doses of PIK-75 can induce rapid apoptosis, leading to caspase-mediated cleavage of Akt.

  • Solution: Check for PARP cleavage. If PARP is cleaved, the loss of p-Akt is due to cell death, not just signaling blockade. Reduce dose or timepoint (e.g., check at 1 hour instead of 24 hours).

3. "Ser473 is gone, but Thr308 persists."

  • Cause: This is the signature of specific mTORC2/DNA-PK inhibition. Thr308 is PDK1 dependent.[9] If PIK-75 is working correctly as a p110

    
     inhibitor, both  should drop. If only Ser473 drops, you may be seeing preferential DNA-PK inhibition at lower doses in your specific cell type.
    

References

  • Knight, Z. A., et al. (2006).[1] A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling. Cell.

  • Sergina, N. V., et al. (2007). Escape from HER-family tyrosine kinase inhibitor therapy by the kinase-inactive HER3. Nature.

  • Fan, Q. W., et al. (2006).[1] A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma.[1] Cancer Cell.[1]

  • Selleck Chemicals. PIK-75 HCl Product Data & IC50 Values.

  • Cayman Chemical. PIK-75 Technical Information.

Sources

Comparative

Comparative analysis of PIK-75's IC50 values across various cancer types.

Executive Summary: The "Potency vs. Selectivity" Trade-off PIK-75 is a nitro-benzenesulfonate imidazopyridine originally characterized as a PI3K -selective inhibitor.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Potency vs. Selectivity" Trade-off

PIK-75 is a nitro-benzenesulfonate imidazopyridine originally characterized as a PI3K


-selective inhibitor. However, for researchers designing potency assays, it is critical to recognize PIK-75 as a multi-target chemical probe  rather than a clean isoform-specific inhibitor.

Unlike clinical-grade alternatives like Alpelisib (BYL719) , which induce cytostasis via specific p110


 blockade, PIK-75 frequently induces rapid apoptosis at low nanomolar concentrations. This enhanced cytotoxicity is mechanistically driven by its "off-target" inhibition of DNA-PK  and CDK9 .

Key Takeaway for Assay Design: When comparing IC50 values, PIK-75 will consistently demonstrate 10–100x higher potency than Alpelisib in resistant cell lines (e.g., AML, Glioblastoma) due to simultaneous blockade of survival signaling (PI3K/Akt) and transcriptional/DNA-repair machinery (CDK9/DNA-PK).

Mechanistic Profiling & Target Engagement

To interpret IC50 data correctly, one must map the compound's polypharmacology. PIK-75 is a "dirty" inhibitor, a feature that makes it an excellent tool for overcoming resistance but a poor clinical candidate due to toxicity.

Comparative Enzymatic IC50 Profile (Cell-Free)
TargetPIK-75 IC50 (nM)Alpelisib (BYL719) IC50 (nM)Idelalisib IC50 (nM)Biological Consequence of Inhibition
p110

(PIK3CA)
5.8 4.6>1,000Blocks insulin signaling & survival
DNA-PK 2.0 >10,000>10,000Impairs Non-Homologous End Joining (NHEJ)
p110

76>1,000>1,000Immune cell migration
p110

5102902.5 B-cell proliferation
CDK9 <100*>10,000>10,000Blocks MCL-1 transcription (Apoptosis trigger)

*CDK9 potency is cellular/transcriptional estimation.

Mechanistic Pathway Diagram

The following diagram illustrates why PIK-75 achieves superior lethality compared to mono-targeted agents.

PIK75_Mechanism PIK75 PIK-75 PI3Ka PI3K (p110α) PIK75->PI3Ka Potent Block DNAPK DNA-PK PIK75->DNAPK Off-Target (2 nM) CDK9 CDK9 PIK75->CDK9 Off-Target Alpelisib Alpelisib Alpelisib->PI3Ka Specific Block Akt Akt Phosphorylation PI3Ka->Akt Activates Repair DNA Repair (NHEJ) DNAPK->Repair Enables MCL1 MCL-1 (Anti-Apoptotic) CDK9->MCL1 Transcribes Cytostasis Cytostasis (G1 Arrest) Akt->Cytostasis Inhibition leads to Apoptosis Rapid Apoptosis (Cell Death) MCL1->Apoptosis Loss leads to Repair->Apoptosis Failure leads to

Figure 1: PIK-75 acts as a triple-threat inhibitor. While Alpelisib only arrests growth via PI3K


, PIK-75 simultaneously disables DNA repair (DNA-PK) and downregulates survival proteins (MCL-1 via CDK9), triggering apoptosis.

Cellular IC50 Analysis by Cancer Type

Hematological Malignancies (Acute Sensitivity)

PIK-75 is exceptionally potent in AML and MCL (Mantle Cell Lymphoma) due to the reliance of these cancers on MCL-1 and DNA repair mechanisms.

Cell LineCancer TypePIK-75 IC50Comparator IC50Insight
MV4-11 AML20–50 nM GDC-0941: ~800 nMPIK-75 overcomes FLT3-ITD resistance mechanisms.
MOLM-14 AML~35 nM Alpelisib: >10

M
Alpelisib is ineffective in AML; PIK-75 drives apoptosis via CDK9 inhibition.
Rec-1 MCL50 nM Venetoclax: VariablePIK-75 re-sensitizes Venetoclax-resistant cells.
Solid Tumors (Variable Sensitivity)

In solid tumors, PIK-75 shows efficacy where pure PI3K inhibitors fail, particularly in Gemcitabine-resistant pancreatic lines.

Cell LineCancer TypePIK-75 IC50Comparator IC50Insight
HCT116 Colorectal~100 nM LY294002: ~5

M
High potency due to concurrent DNA-PK inhibition.
A2058 Melanoma~50 nM Dactolisib: ~20 nMComparable potency to dual PI3K/mTOR inhibitors.
MIA PaCa-2 Pancreatic<200 nM Gemcitabine: >1

M
PIK-75 downregulates MRP5, sensitizing cells to chemo.
LN229 Glioblastoma~500 nM Alpelisib: >10

M
PIK-75 induces apoptosis in PTEN-WT glioma; Alpelisib does not.

Experimental Protocol: Handling & Optimization

Critical Warning: PIK-75 is hydrophobic and prone to precipitation in aqueous media. It is also chemically unstable in moisture-contaminated DMSO.

Solubility & Stock Preparation[1][2]
  • Vehicle: 100% Anhydrous DMSO.

  • Max Solubility: ~11 mg/mL (warm bath/sonication may be required).

  • Storage: Aliquot immediately into single-use vials. Store at -80°C. Do not freeze-thaw.

  • Aqueous Dilution: Do not exceed 0.1% DMSO final concentration in cell culture media if possible, but PIK-75 may require up to 0.5% to remain in solution at high concentrations.

Validated Viability Assay Workflow (MTT/CellTiter-Glo)
  • Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow 24h attachment.

  • Drug Prep: Prepare a 10 mM stock in fresh DMSO. Perform serial dilutions (1:3) in serum-free media first, then add to wells to minimize protein binding initially.

  • Treatment: Treat for 48–72 hours.

    • Control: 0.1% DMSO (Must match highest drug vehicle concentration).

    • Positive Control: Staurosporine (1

      
      M) or Doxorubicin.
      
  • Readout: Measure ATP (CellTiter-Glo) or Metabolic Activity (MTT).

Experimental Workflow Diagram

Protocol_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Stock Stock Prep 10mM in Anhydrous DMSO Dilution Serial Dilution (Keep DMSO constant) Stock->Dilution Incubate Incubation 48-72 Hours Dilution->Incubate Add Compound Seed Cell Seeding 3-5k cells/well Seed->Incubate 24h recovery Readout Readout (ATP or MTT) Incubate->Readout Calc Calc IC50 Non-linear Regression Readout->Calc

Figure 2: Step-by-step workflow for determining PIK-75 IC50. Note the emphasis on anhydrous DMSO and constant vehicle concentration.

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell.

  • Zheng, Y., et al. (2011). "PIK-75 inhibits DNA-PK, p110alpha, and p110gamma." Biochemistry.

  • Li, L., et al. (2016). "PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma." Cell Death & Disease.

  • Selleck Chemicals. "PIK-75 HCl Datasheet & IC50 Data."

  • Cayman Chemical. "PIK-75 Product Information and Solubility."

Validation

Deconvoluting Polypharmacology: Validating the Synthetic Lethal Mechanism of PIK-75 via CDK9/PI3K Dual Inhibition

Executive Summary PIK-75 was originally characterized as a selective p110 (PI3K) inhibitor.[1][2][3][4] However, its cytotoxicity profile often exceeds that of "cleaner" PI3K inhibitors (e.g., Alpelisib), particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PIK-75 was originally characterized as a selective p110


 (PI3K) inhibitor.[1][2][3][4] However, its cytotoxicity profile often exceeds that of "cleaner" PI3K inhibitors (e.g., Alpelisib), particularly in drug-resistant AML and MCL (Mantle Cell Lymphoma) models. This guide validates the intrinsic synthetic lethal interaction  governed by PIK-75: the simultaneous inhibition of PI3K-

(survival signaling) and CDK9 (transcriptional elongation of MCL-1).

This guide provides the experimental framework to distinguish PIK-75’s on-target polypharmacology from non-specific toxicity, comparing it against highly selective clinical alternatives to validate the mechanism.

Part 1: The Pharmacological Profile (The "Why")

To validate the synthetic lethal effect, one must first benchmark PIK-75 against selective agents. The lethality of PIK-75 arises because it collapses two pillars of cancer cell survival simultaneously: AKT signaling and MCL-1 protein stability .

Table 1: Comparative Inhibitor Profile

Use this table to select controls for your validation experiments.

FeaturePIK-75 (The Probe)Alpelisib (BYL719) (Control A)NVP-2 / Dinaciclib (Control B)
Primary Target PI3K p110

(

: 5.8 nM)
PI3K p110

(

: ~4.6 nM)
CDK9 (

: <3 nM)
Secondary Target CDK9 (

: ~2–5 nM)
Negligible CDK activityNegligible PI3K activity
Off-Target DNA-PK (

: ~2 nM)
MinimalCDK1/2/5 (Dinaciclib is pan-CDK)
Mechanism Dual Blockade: Stops survival signaling & MCL-1 transcription.Cytostatic: Arrests G1 phase; limited apoptosis alone.Transcriptional Arrest: Global repression of short-lived proteins (MCL-1, MYC).
Cellular Phenotype Rapid Apoptosis (24h)Growth Arrest / SenescenceApoptosis (often requires high dose)

Critical Insight: If PIK-75 kills your cell line but Alpelisib (at equivalent PI3K-inhibitory doses) only slows growth, the cytotoxicity is likely driven by the CDK9-mediated loss of MCL-1 .

Part 2: Mechanistic Validation (The "How")

The following diagram illustrates the convergent pathway where PIK-75 induces synthetic lethality. In resistant cancers, PI3K inhibition alone causes a feedback loop that stabilizes MCL-1. PIK-75 breaks this loop by hitting CDK9.

PIK75_Mechanism PIK75 PIK-75 (Dual Inhibitor) PI3K PI3K (p110α) PIK75->PI3K CDK9 CDK9 / P-TEFb PIK75->CDK9 Alpelisib Alpelisib (PI3K Only) Alpelisib->PI3K NVP2 NVP-2 (CDK9 Only) NVP2->CDK9 AKT p-AKT PI3K->AKT Activates RNAPII RNAPII (Ser2 Phos) CDK9->RNAPII Phosphorylates BAD BAD (Pro-Apoptotic) AKT->BAD Phosphorylates (Inactivates) Apoptosis APOPTOSIS (Synthetic Lethality) BAD->Apoptosis Triggers if Dephosphorylated MCL1_mRNA MCL-1 mRNA RNAPII->MCL1_mRNA Transcription MCL1_Prot MCL-1 Protein (Anti-Apoptotic) MCL1_mRNA->MCL1_Prot Translation MCL1_Prot->Apoptosis Blocks

Figure 1: Convergence of PIK-75 targets. PIK-75 prevents AKT-mediated inactivation of BAD while simultaneously blocking the production of MCL-1, removing the cell's "backup" survival mechanism.

Part 3: Experimental Validation Protocols

To publish a robust comparison, you must prove that the lethality is not "off-target" toxicity but "on-target" polypharmacology.

Protocol A: The "Phenocopy" Matrix (Synergy Reconstruction)

Objective: Prove that PIK-75 efficacy = [PI3K Inhibition] + [CDK9 Inhibition].

  • Cell Selection: Choose an MCL-1 dependent line (e.g., MV4-11, MOLM-13) and a resistant line (e.g., KRAS-mutant).

  • Treatment Groups (384-well plate):

    • Group 1: PIK-75 Dose Response (1 nM – 10 µM).

    • Group 2: Alpelisib Dose Response.

    • Group 3: NVP-2 Dose Response.

    • Group 4 (The Mimic): Fixed ratio combination of Alpelisib + NVP-2.

  • Readout: CellTiter-Glo (ATP) at 24h and 48h.

  • Analysis: Calculate the Combination Index (CI).

    • Success Criteria: If the Alpelisib+NVP-2 combination curve overlays the PIK-75 monotherapy curve, you have validated the mechanism. If PIK-75 is significantly more potent than the combination, suspect DNA-PK involvement or general toxicity.

Protocol B: Differential Biomarker Blotting

Objective: Confirm simultaneous target engagement at lethal doses.

Reagents:

  • Antibodies: p-AKT (Ser473), p-RNAPII (Ser2), MCL-1, Cleaved Caspase-3, Actin.

Workflow:

  • Seed cells at

    
     cells/mL.
    
  • Treat for 4 hours (critical: MCL-1 has a short half-life; 24h is too late to distinguish cause from effect).

  • Conditions:

    • DMSO Control.[2][5]

    • PIK-75 (100 nM).

    • Alpelisib (1 µM).

    • Dinaciclib (20 nM).

  • Expected Result Matrix:

TargetDMSOAlpelisibDinaciclibPIK-75
p-AKT (S473) HighLow HighLow
p-RNAPII (Ser2) HighHighLow Low
MCL-1 Protein HighHigh (or stable)Absent Absent
Cleaved Casp-3 LowLowMediumHigh
Protocol C: The Rescue Experiment (The Gold Standard)

Objective: Self-validating system. If PIK-75 kills via CDK9/MCL-1 suppression, restoring MCL-1 should reduce toxicity.

  • Transfection: Transduct cells with a Lentiviral vector expressing MCL-1 cDNA (lacking the 3' UTR to avoid miRNA regulation) or an Empty Vector (EV).

  • Selection: Select with Puromycin for 48h.

  • Challenge: Treat both EV and MCL-1-OE lines with PIK-75 (

    
     dose).
    
  • Validation:

    • Measure Apoptosis (Annexin V/PI) at 24h.

    • Result: MCL-1 overexpression should shift the PIK-75

      
       to the right (make cells more resistant).
      
    • Note: If cells still die at the same rate, the toxicity is likely due to DNA-PK inhibition or extreme off-target effects, invalidating the CDK9 hypothesis for that specific cell line.

Part 4: Troubleshooting & Nuance

Distinguishing DNA-PK effects

PIK-75 is also a potent DNA-PK inhibitor (


 ~2 nM).[4] To rule this out as the primary cause of death:
  • Include NU7441 (selective DNA-PK inhibitor) as a control.

  • If NU7441 does not induce apoptosis similar to PIK-75, the lethality is driven by the PI3K/CDK9 axis, not DNA repair blockade.

Solubility Issues

PIK-75 has poor solubility and stability in aqueous media.

  • Protocol Adjustment: Dissolve in 100% DMSO to 10mM. Do not store working aliquots in media. Add directly to wells or make fresh intermediate dilutions immediately before use. Precipitation will cause false negatives in potency.

References

  • Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription. Source:[6][5][7] Blood (2013). Context: Establishes PIK-75 as a dual PI3K/CDK9 inhibitor and identifies MCL-1 downregulation as the mechanism of action.[6]

  • Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1. Source: Cell Death & Disease (2013).[8] Context: Validates the role of CDK9 inhibition in sensitizing resistant cells to apoptosis, a key component of PIK-75's efficacy.[7][8]

  • Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Source: Expert Opinion on Pharmacotherapy (2021). Context: Provides the baseline pharmacological profile for Alpelisib as a selective PI3K control.

  • Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia. Source:[9] Oncotarget (2014). Context: Discusses the mechanism of CDK9 inhibitors (like Flavopiridol/Dinaciclib) and the critical role of MCL-1 stability in resistance.[9]

  • PIK-75 Chemical Probe Profile.

    
    , DNA-PK, and solubility data.
    
    

Sources

Comparative

Assessing the selectivity of PIK-75 for p110α over other PI3K isoforms (p110β, p110γ, p110δ).

Executive Summary: The "Potent but Promiscuous" Verdict PIK-75 is frequently cited as a p110α-selective inhibitor, but this classification requires a critical asterisk for high-fidelity research. While it exhibits bioche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Potent but Promiscuous" Verdict

PIK-75 is frequently cited as a p110α-selective inhibitor, but this classification requires a critical asterisk for high-fidelity research. While it exhibits biochemical selectivity for the p110α isoform (IC50 ~5.8 nM) over p110β and p110δ, it is not a clean chemical probe.

The Critical Caveat: PIK-75 is an equipotent inhibitor of DNA-PK (IC50 ~2 nM).[1][2] In cellular models, phenotypic effects (apoptosis, cytotoxicity) cannot be attributed solely to PI3Kα inhibition without controlling for DNA damage repair pathways.

Recommendation:

  • Use PIK-75 for: Cell-free biochemical assays requiring high p110α potency; structural biology studies.

  • Do NOT use PIK-75 for: Sole-agent target validation in complex cellular models where DNA repair mechanisms are active. Use Alpelisib (BYL719) or A66 for higher cellular specificity.

Part 1: Quantitative Selectivity Profile

The following data aggregates biochemical IC50 values from cell-free kinase assays. Note the narrow window between p110α and p110γ, and the lack of selectivity against DNA-PK.

Table 1: Isoform Selectivity & Off-Target Liability
Target KinasePIK-75 IC50 (nM)Selectivity Ratio (vs p110α)Interpretation
p110α (PIK3CA) 5.8 1x (Reference) Primary Target (Ultra-Potent)
DNA-PK ~2.0 0.3x (More Potent) CRITICAL OFF-TARGET
p110γ (PIK3CG)76~13xModerate Selectivity
p110δ (PIK3CD)510~88xGood Selectivity
p110β (PIK3CB)1,300~224xHigh Selectivity
mTOR~1,000+>170xWeak Inhibition

Data Source: Aggregated from Knight et al. (2006) and commercial validation data (SelleckChem, Cayman).

Part 2: Comparative Analysis (Alternatives)

When designing an experiment, choosing the correct inhibitor is more important than the assay itself. Compare PIK-75 against the clinical standard (Alpelisib) and the research-grade specific probe (A66).

Table 2: PIK-75 vs. Leading Alternatives
FeaturePIK-75 Alpelisib (BYL719) A66
p110α Potency ++++ (<10 nM)++++ (~5 nM)+++ (~30 nM)
Isoform Selectivity Moderate (Hits p110γ)HighVery High
DNA-PK Activity High (2 nM) NegligibleNegligible
Solubility Poor (DMSO required)GoodModerate
Primary Use Case Biochemical assays; structural studies.Clinical Standard ; Cellular target validation.Research Probe ; High-specificity cellular studies.

Part 3: Mechanistic Visualization

PIK-75 is an imidazopyridine derivative that functions as an ATP-competitive inhibitor.[3] However, its "dual-warhead" nature affects two distinct pathways: the PI3K/Akt survival pathway and the NHEJ (Non-Homologous End Joining) DNA repair pathway.

PI3K_DNAPK_Pathway Figure 1: Dual Mechanism of Action of PIK-75 PIK75 PIK-75 (Inhibitor) p110a p110α (PI3K) (IC50: 5.8 nM) PIK75->p110a ATP Competition DNAPK DNA-PK (IC50: 2.0 nM) PIK75->DNAPK Potent Inhibition PIP3 PIP3 Production p110a->PIP3 NHEJ NHEJ DNA Repair DNAPK->NHEJ Akt Akt Phosphorylation (pS473 / pT308) PIP3->Akt Survival Cell Survival / Growth Akt->Survival Repair Genomic Stability NHEJ->Repair Apoptosis Apoptosis / Cell Death Survival->Apoptosis Blocked Repair->Apoptosis Failed Repair

Figure 1: PIK-75 exerts a "pincer" attack on cancer cells by simultaneously blocking survival signaling (via p110α) and DNA repair (via DNA-PK), confounding simple selectivity studies.

Part 4: Experimental Validation Protocols

To scientifically validate PIK-75 selectivity in your specific model, you must run a Self-Validating Protocol that distinguishes between PI3Kα inhibition and DNA-PK inhibition.

Workflow Visualization

Validation_Workflow Figure 2: Selectivity Validation Workflow Step1 Step 1: Dose Response (0.1 nM - 10 µM) Step2 Step 2: Western Blot Readout Step1->Step2 Marker1 p-Akt (S473) (PI3K Activity) Step2->Marker1 Marker2 γ-H2AX (DNA Damage/DNA-PK) Step2->Marker2 Decision Is γ-H2AX Elevated? Marker1->Decision Marker2->Decision Res1 Clean PI3Kα Effect Decision->Res1 No Res2 Confounded Result (DNA-PK involved) Decision->Res2 Yes

Figure 2: A logical workflow to ensure observed effects are due to PI3Kα inhibition and not off-target DNA damage toxicity.

Protocol: Differential Western Blotting

Objective: Confirm p110α inhibition while monitoring for DNA-PK off-target effects.

Reagents:

  • PIK-75 (dissolved in DMSO, stored at -20°C).

  • Alpelisib (Positive Control for p110α).

  • NU7441 (Specific DNA-PK inhibitor - Negative Control for PI3K).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HCT116 or MCF7) at 60-70% confluency.

  • Starvation: Serum-starve cells for 12 hours to reduce basal Akt phosphorylation.

  • Treatment (1 Hour):

    • Group A: DMSO Vehicle.[4]

    • Group B: PIK-75 (Low Dose: 10 nM) - Targeting p110α & DNA-PK.

    • Group C: PIK-75 (High Dose: 500 nM) - Targeting all isoforms.

    • Group D: Alpelisib (10 nM) - Clean p110α control.

    • Group E: NU7441 (1 µM) - Clean DNA-PK control.

  • Stimulation: Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes (except Group A).

  • Lysis & Blotting: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Detection Targets:

    • p-Akt (Ser473): Readout for PI3Kα activity.

    • p-DNA-PKcs (Ser2056) or γ-H2AX: Readout for DNA-PK inhibition/DNA damage.

    • Total Akt / Actin: Loading controls.

Interpretation:

  • If PIK-75 inhibits p-Akt AND induces γ-H2AX (or blocks p-DNA-PKcs autophosphorylation), the cytotoxicity is likely mixed mechanism.

  • If Alpelisib inhibits p-Akt but does not induce γ-H2AX, it confirms the PI3K-specific phenotype.

References

  • Knight, Z. A., et al. (2006).[4] "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell, 125(4), 733-747.[4]

  • Chaussade, C., et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling." Biochemical Journal, 404(3), 449–458.

  • Jamieson, S., et al. (2011). "A drug discovery perspective on the PI3K/AKT/mTOR pathway." Nature Reviews Drug Discovery. (Referenced for Alpelisib/BYL719 comparison standards).
  • SelleckChem. "PIK-75 HCl Product Datasheet & Biological Activity."

  • Cayman Chemical. "PIK-75 Product Information."

Sources

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